molecular formula C8H9BrClN B595658 5-Bromoindoline hydrochloride CAS No. 15861-32-2

5-Bromoindoline hydrochloride

Numéro de catalogue: B595658
Numéro CAS: 15861-32-2
Poids moléculaire: 234.521
Clé InChI: JKJBSPYKVDWLOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromoindoline hydrochloride is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This brominated indoline derivative is of significant interest for constructing novel molecular architectures, particularly in the development of potential pharmacologically active compounds. Research indicates that compounds based on a 5-bromoindoline scaffold show promise in various biological applications. Specifically, derivatives have been studied as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anticancer research for its role in tumor angiogenesis . Such molecules have demonstrated potent anti-proliferative activity against human cancer cell lines, including breast (MCF-7) and lung (A-549) cancers . The structural features of the 5-bromoindoline core, including the bromine atom and the saturated indoline ring, make it a versatile building block for drug discovery. It is frequently utilized in the synthesis of complex heterocyclic systems, such as hydrazonoindolinones linked to thiazole moieties, which are explored for their targeted therapeutic potential . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBSPYKVDWLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724635
Record name 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-32-2
Record name 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline hydrochloride is a halogenated derivative of indoline, a bicyclic heterocyclic aromatic organic compound. The presence of the bromine atom at the 5-position of the indoline ring structure significantly influences its chemical reactivity and makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 5-Bromoindoline and its Hydrochloride Salt

Property5-Bromoindoline (Free Base)This compoundSource
Molecular Formula C₈H₈BrNC₈H₉BrClN[1]
Molecular Weight 198.06 g/mol 234.52 g/mol [1][2]
Appearance Pale cream to pink solidWhite to brown or grey powder[3][4]
Melting Point 36-43 °C>246 °C (decomposition) (for isomer)[3][5]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform.Expected to have increased solubility in water and polar protic solvents.[6]
CAS Number 22190-33-6Not available[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data is for the free base, 5-bromoindoline. The formation of the hydrochloride salt would lead to predictable shifts in the spectra, particularly in the ¹H and ¹³C NMR due to the protonation of the nitrogen atom, and changes in the N-H stretching frequency in the IR spectrum.

Table 2: Spectroscopic Data for 5-Bromoindoline

SpectrumData HighlightsSource
¹H NMR Spectra available for the free base. Key signals include aromatic protons and two methylene groups of the indoline ring.[1]
¹³C NMR Spectra available for the free base, showing the carbon signals of the bicyclic structure.[1]
IR ATR-IR spectra available for the free base.[1]
Mass Spec. Data available for the free base.[1]

Synthesis and Reactivity

5-Bromoindoline is typically synthesized from 5-bromoindole through reduction or from N-acetyl-5-bromoindoline via deacetylation. The hydrochloride salt can be readily prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocols

Synthesis of 5-Bromoindoline via Deacetylation of N-Acetyl-5-bromoindoline [7]

This method involves the acid-catalyzed removal of the acetyl protecting group from N-acetyl-5-bromoindoline, which often yields the hydrochloride salt directly if hydrochloric acid is used.

  • Materials: N-acetyl-5-bromoindoline, concentrated hydrochloric acid, ethanol, sodium hydroxide solution, chloroform.

  • Procedure:

    • A mixture of N-acetyl-5-bromoindoline (0.16 mol), concentrated hydrochloric acid (31 g), and ethanol (41 g) is stirred in a reaction flask.

    • The reaction mixture is heated to 78 °C for 4 hours, with the reaction progress monitored by chromatographic techniques.

    • Upon completion, the reaction mixture is neutralized with a sodium hydroxide solution.

    • The organic phase is separated and extracted with chloroform.

    • The combined organic layers are concentrated to yield 5-bromoindoline.[7] To obtain the hydrochloride salt, the purified 5-bromoindoline free base would be dissolved in a suitable organic solvent (e.g., diethyl ether or dioxane) and treated with a solution of HCl in the same or another appropriate solvent, leading to the precipitation of this compound.

G cluster_synthesis Synthesis of this compound N_acetyl N-Acetyl-5-bromoindoline Reaction Deacetylation (78°C, 4h) N_acetyl->Reaction HCl_EtOH Conc. HCl, Ethanol HCl_EtOH->Reaction Neutralization Neutralization (NaOH solution) Reaction->Neutralization Extraction Extraction (Chloroform) Neutralization->Extraction Free_Base 5-Bromoindoline (Free Base) Extraction->Free_Base Final_Product This compound Free_Base->Final_Product HCl_ether HCl in Ether/Dioxane HCl_ether->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is limited, the broader class of 5-bromoindole derivatives has attracted significant attention in medicinal chemistry.[8] The 5-bromoindole scaffold is a key component in a variety of compounds with potential therapeutic applications.

Derivatives of 5-bromoindole have been investigated for their activity as:

  • Anticancer Agents: Certain 5-bromoindole derivatives have shown antiproliferative activity against various cancer cell lines.[8] The mechanism of action can involve the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways, which are crucial for tumor growth and angiogenesis.[9][10]

  • GSK-3 Inhibitors: 5-Bromoindole has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in various diseases, including neurodegenerative disorders and diabetes.[11]

  • Antimicrobial and Antiviral Agents: The indole nucleus is a common motif in compounds with antimicrobial and antiviral properties.[8]

The utility of this compound in drug discovery lies in its role as a versatile building block. The bromine atom serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions.[11] This allows for the synthesis of libraries of novel compounds for screening against various biological targets.

G cluster_pathway Role of 5-Bromoindole Derivatives in Targeting Cancer Signaling Pathways Bromoindole 5-Bromoindole Derivatives VEGFR2 VEGFR-2 Bromoindole->VEGFR2 inhibition EGFR EGFR Bromoindole->EGFR inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Proliferation->Tumor_Growth

Caption: Inhibition of cancer signaling pathways by 5-bromoindole derivatives.

Safety and Handling

5-Bromoindoline and its salts should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood. It is classified as an irritant and may be harmful if swallowed or in contact with skin.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of a wide range of biologically active molecules. Its chemical properties, particularly the reactivity conferred by the bromine atom, make it a key building block in drug discovery and development programs targeting cancer, neurological disorders, and infectious diseases. While specific experimental data for the hydrochloride salt is sparse, the well-characterized nature of the free base provides a solid foundation for its use in research. Further investigation into the specific biological activities of 5-bromoindoline and its simple derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Structural Analysis of 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromoindoline hydrochloride is valued as a versatile building block for creating complex heterocyclic systems.[1] Derivatives of the 5-bromoindoline scaffold have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer research, and have demonstrated anti-proliferative activity against human cancer cell lines.[1]

Molecular Structure and Properties

5-Bromoindoline is an aromatic heterocyclic organic compound with the chemical formula C₈H₈BrN.[2] The hydrochloride salt is formed by the protonation of the nitrogen atom in the indoline ring by hydrochloric acid. This salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications.

Table 1: Physicochemical Properties of 5-Bromoindoline and its Hydrochloride Salt

Property5-BromoindolineThis compound
Molecular Formula C₈H₈BrNC₈H₉BrClN
Molecular Weight 198.06 g/mol [2]234.52 g/mol [3]
IUPAC Name 5-bromo-2,3-dihydro-1H-indole[2]5-bromo-2,3-dihydro-1H-indole;hydrochloride[1]
CAS Number 22190-33-6[2]919346-89-7 (for an isomer)

Spectroscopic Data for 5-Bromoindoline

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 5-bromoindoline. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for 5-Bromoindoline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.41dd1HAr-H
7.29dt1HAr-H
6.64d1HAr-H
4.56t1HN-H
3.75q2H-CH₂-
3.07td2H-CH₂-
Solvent: CDCl₃, 400MHz

Table 3: ¹³C NMR Spectroscopic Data for 5-Bromoindoline

Chemical Shift (δ) ppmAssignment
151.46C-Ar
133.72C-Ar
131.67C-Ar
130.28C-Ar
115.07C-Ar
108.79C-Ar
47.37-CH₂-
28.07-CH₂-
Solvent: CDCl₃, 100MHz
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern. The presence of bromine is characterized by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.

Table 4: Mass Spectrometry Data for 5-Bromoindoline

m/zInterpretation
199.1[M+H]⁺

Experimental Protocols

Synthesis of 5-Bromoindoline

5-Bromoindoline can be synthesized via the reduction of 5-bromoindole.

Protocol:

  • Dissolve 5-bromoindole (40.8 mmol) in glacial acetic acid (50 mL) in a 100 mL single-neck bottle.

  • Add sodium cyanoborohydride (81.6 mmol) to the solution while stirring.

  • Continue stirring at room temperature for 2 hours.

  • After the reaction is complete, adjust the pH to 8 with a 1 mol/L sodium hydroxide solution, which will cause the product to precipitate.

  • Filter the solid precipitate and dry the filter cake to obtain 5-bromoindoline.

Formation of this compound

The hydrochloride salt can be prepared by treating a solution of 5-bromoindoline with hydrochloric acid.

General Protocol:

  • Dissolve the synthesized 5-bromoindoline in a suitable organic solvent (e.g., dioxane).[4]

  • Add a solution of hydrochloric acid (e.g., 2N HCl) to the mixture.[4]

  • Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.[4]

  • Filter the resulting solid and dry it to obtain this compound.[4]

Visualizations

Synthesis Pathway of 5-Bromoindole

The synthesis of 5-bromoindole often starts from indole and proceeds through several intermediates.

Indole Indole Sodium_Indoline_2_Sulfonate Sodium Indoline-2-Sulfonate Indole->Sodium_Indoline_2_Sulfonate NaHSO₃ Sodium_1_Acetyl_Indoline_2_Sulfonate Sodium 1-Acetyl Indoline-2-Sulfonate Sodium_Indoline_2_Sulfonate->Sodium_1_Acetyl_Indoline_2_Sulfonate Ac₂O N_Acetylindoline N-Acetylindoline Sodium_1_Acetyl_Indoline_2_Sulfonate->N_Acetylindoline N_Acetyl_5_bromoindoline N-Acetyl-5-bromoindoline N_Acetylindoline->N_Acetyl_5_bromoindoline Br₂ Five_Bromoindole 5-Bromoindole N_Acetyl_5_bromoindoline->Five_Bromoindole NaOH

Caption: A common synthetic route to 5-bromoindole.

Reduction of 5-Bromoindole to 5-Bromoindoline

This workflow illustrates the conversion of 5-bromoindole to 5-bromoindoline.

Five_Bromoindole 5-Bromoindole Reaction_Mixture Dissolve in Acetic Acid + NaBH₃CN Five_Bromoindole->Reaction_Mixture Five_Bromoindoline 5-Bromoindoline Reaction_Mixture->Five_Bromoindoline Reduction

Caption: Reduction of 5-bromoindole to 5-bromoindoline.

Formation of this compound

This diagram shows the straightforward acid-base reaction to form the hydrochloride salt.

cluster_reactants Five_Bromoindoline 5-Bromoindoline Five_Bromoindoline_HCl This compound Five_Bromoindoline->Five_Bromoindoline_HCl HCl Hydrochloric Acid HCl->Five_Bromoindoline_HCl

References

An In-depth Technical Guide to the Synthesis of 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-bromoindoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for key reactions.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two main strategies:

  • Reduction of 5-Bromoindole: This approach begins with the commercially available or synthesized 5-bromoindole, which is then reduced to the corresponding indoline.

  • Bromination of an Indoline Precursor: This strategy involves the bromination of a protected indoline derivative, followed by deprotection to yield 5-bromoindoline.

The final step in both strategies involves the formation of the hydrochloride salt.

Pathway 1: Reduction of 5-Bromoindole

This is a direct and commonly employed method for the synthesis of 5-bromoindoline. The reduction of the electron-rich pyrrole ring of 5-bromoindole can be achieved using various reducing agents.

G A 5-Bromoindole B 5-Bromoindoline A->B Reduction (e.g., NaBH3CN, AcOH) C 5-Bromoindoline Hydrochloride B->C Acidification (e.g., HCl)

Caption: Reduction of 5-bromoindole to this compound.

Experimental Protocol: Reduction of 5-Bromoindole

This protocol is adapted from reported procedures for the reduction of 5-bromoindole using sodium cyanoborohydride.[1]

Materials:

  • 5-Bromoindole

  • Glacial Acetic Acid (AcOH)

  • Sodium Cyanoborohydride (NaBH3CN)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Hydrochloric Acid (HCl) solution

Procedure:

  • Dissolve 5-bromoindole (e.g., 50.00 g, 0.26 mol) in glacial acetic acid (500 mL) in a suitable reaction vessel.[1]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium cyanoborohydride (e.g., 40.00 g, 0.64 mol) to the stirred solution while maintaining the temperature at 0°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Upon completion, dilute the reaction mixture with water.

  • Cool the mixture to 0°C and adjust the pH to 8 by the slow addition of a 1 M NaOH solution.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the organic phase under reduced pressure to yield crude 5-bromoindoline.[1]

  • For the hydrochloride salt, dissolve the crude 5-bromoindoline in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent.

  • The hydrochloride salt will precipitate and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data for Pathway 1
Starting MaterialReducing AgentSolventReaction Time (h)Yield (%)Purity (%)Reference
5-BromoindoleNaBH3CNAcOH294.8-[1]

Pathway 2: Bromination of N-Acetylindoline and Deprotection

This pathway involves the protection of the indoline nitrogen, followed by regioselective bromination at the 5-position of the benzene ring, and subsequent deprotection to yield 5-bromoindoline. This method is part of a broader "green synthesis" approach for 5-bromoindole, but the intermediate steps are relevant for 5-bromoindoline synthesis.[2][3]

G A Indoline B N-Acetylindoline A->B Acetylation (e.g., Acetic Anhydride) C N-Acetyl-5-bromoindoline B->C Bromination (e.g., Bromine) D 5-Bromoindoline C->D Deacetylation (e.g., HCl, Ethanol) E 5-Bromoindoline Hydrochloride D->E Acidification (e.g., HCl)

Caption: Synthesis of this compound from indoline.

Experimental Protocol: Deacetylation of N-Acetyl-5-bromoindoline

This protocol details the deprotection of N-acetyl-5-bromoindoline to afford 5-bromoindoline.[1][4]

Materials:

  • N-Acetyl-5-bromoindoline

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Chloroform

Procedure:

  • In a reaction flask, combine N-acetyl-5-bromoindoline (e.g., 38 g, 0.16 mol), concentrated hydrochloric acid (31 g), and ethanol (41 g).[1][4]

  • Stir the mixture and heat to 78°C for 4 hours.[1][4]

  • Monitor the reaction by chromatography until the starting material has been consumed.[1][4]

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.[1][4]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with chloroform.[1][4]

  • Combine the organic layers and recover the solvent to obtain the 5-bromoindoline product.[1][4]

  • To form the hydrochloride salt, dissolve the resulting 5-bromoindoline in a suitable solvent and treat with a solution of HCl as described in Pathway 1.

Quantitative Data for Deacetylation Step
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
N-Acetyl-5-bromoindolineConc. HClEthanol78498.04>99[1][4]

Alternative Pathway: Bromination of N-Formylindoline

An alternative protection strategy involves the use of a formyl group.

G A N-Formylindoline B 5-Bromo-N-formylindoline A->B Bromination (Dibromohydantoin) C 5-Bromoindoline B->C Deformylation (KOH, Methanol)

Caption: Synthesis via N-formylindoline intermediate.

Experimental Protocol: Bromination of N-Formylindoline and Deformylation

This two-step protocol describes the synthesis of 5-bromoindoline from N-formylindoline.[1]

Step 1: Bromination

  • Dissolve N-formylindoline (30 moles) in dichloromethane (50 ml).[1]

  • Add dibromohydantoin (15 moles) and react at -10 to 0°C until the starting material disappears.[1]

  • Wash the reaction mixture with sodium hydrogen sulfite aqueous solution and then with water.[1]

  • Concentrate the organic layer and crystallize to obtain 5-bromo-N-formylindoline.[1]

Step 2: Deformylation

  • Dissolve the 5-bromo-N-formylindoline (20 moles) in methanol (40 ml).[1]

  • Add potassium hydroxide aqueous solution (25 moles) and heat to 60-65°C until the starting material is consumed.[1]

  • Quench the reaction with water.

  • Concentrate the mixture, extract with dichloromethane, and then concentrate and crystallize to yield 5-bromoindoline.[1]

Quantitative Data for N-Formylindoline Pathway
StepStarting MaterialYield (%)Purity (%)Reference
BrominationN-Formylindoline8595[1]
Deformylation5-Bromo-N-formylindoline8093[1]

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements. The reduction of 5-bromoindole offers a direct route, while the bromination of protected indolines allows for the synthesis from more basic precursors like indoline. The provided protocols and data serve as a valuable resource for the practical application of these synthetic methods in a research and development setting.

References

A Technical Guide to 5-Bromoindoline Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15861-32-2

This technical guide provides an in-depth overview of 5-Bromoindoline hydrochloride, a key intermediate in pharmaceutical and medicinal chemistry research.[1] This document covers its chemical properties, synthesis, and applications in drug development, with a focus on its role in the creation of targeted therapeutics. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support researchers in their work with this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of 5-bromoindoline. The properties of the free base, 5-bromoindoline, are often reported and are relevant to the handling and use of its hydrochloride salt.

PropertyValueReference
CAS Number 15861-32-2 (for hydrochloride)[1]
22190-33-6 (for free base)[2][3]
Molecular Formula C₈H₉BrClN
Molecular Weight 234.52 g/mol [1]
IUPAC Name 5-bromo-2,3-dihydro-1H-indole;hydrochloride[1]
Appearance Not specified, likely a solid
Solubility Sparingly soluble in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[4]
Storage 4°C, protect from light[5]

Synthesis of 5-Bromoindoline

5-Bromoindoline is a crucial intermediate that can be synthesized through a multi-step process, often starting from indole.[6][7] A common synthetic route involves the deacetylation of N-acetyl-5-bromoindoline.[8]

Experimental Protocol: Synthesis of 5-Bromoindoline from 1-Acetyl-5-bromoindoline[8]
  • Reaction Setup: In a reaction flask, combine 38 g (0.16 mol) of 1-acetyl-5-bromoindoline, 31 g of concentrated hydrochloric acid, and 41 g of ethanol. Stir the mixture thoroughly.

  • Reaction: Heat the reaction mixture to 78°C for 4 hours. Monitor the disappearance of the starting material using thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it with a 55 g of sodium hydroxide solution.

  • Extraction: Separate the organic and aqueous phases. Extract the aqueous phase three times with chloroform.

  • Isolation: Combine the organic layers and recover the solvent to yield 5-bromoindoline.

G cluster_synthesis Synthesis of 5-Bromoindoline Start 1-Acetyl-5-bromoindoline Reaction React with HCl in Ethanol at 78°C for 4h Start->Reaction Deacetylation Neutralization Neutralize with NaOH solution Reaction->Neutralization Extraction Extract with Chloroform Neutralization->Extraction Isolation Solvent Recovery Extraction->Isolation End 5-Bromoindoline Isolation->End

Caption: Workflow for the synthesis of 5-bromoindoline.

Applications in Drug Development

5-Bromoindoline and its derivatives are of significant interest in medicinal chemistry due to their versatile chemical nature, which allows for the synthesis of complex heterocyclic systems.[1] These compounds have been investigated for a range of biological activities, with a particular focus on cancer therapy. Derivatives of the closely related 5-bromoindole have shown promise as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.[4][9]

Targeting Cancer Signaling Pathways

Derivatives of 5-bromoindole have been shown to inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[10]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.[10] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, 5-bromoindole derivatives can inhibit its autophosphorylation and downstream signaling, thereby preventing angiogenesis.[10]

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 5-Bromoindole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) pathway is another critical target in cancer therapy, as its dysregulation is common in many cancers.[4][10] Novel derivatives of 5-bromoindole-2-carboxylic acid have been developed as EGFR tyrosine kinase inhibitors.[10] These compounds compete with ATP, preventing EGFR activation and leading to cell cycle arrest and apoptosis in cancer cells.[10]

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from 5-bromoindoline is often assessed using in vitro assays. A standard method for evaluating cytotoxicity is the MTT assay.

MTT Assay for Cytotoxicity[11]

This protocol outlines a general procedure for assessing the cytotoxic effects of 5-bromoindole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium

  • 5-Bromoindole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

G cluster_mtt MTT Assay Workflow Seed Seed cells in 96-well plate Treat Treat with 5-bromoindole derivative Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of some 5-bromoindole-2-carboxylic acid derivatives against cancer cell lines and kinases.

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Hydrazone DerivativesVEGFR-2HepG214.3[10]
Carbothioamide DerivativesEGFRA549, HepG2, MCF-7Not specified[10]
Sorafenib (Standard)VEGFR-2HepG26.2[10]

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer. The information provided in this technical guide, including synthetic protocols, biological evaluation methods, and pathway diagrams, serves as a comprehensive resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 5-Bromoindoline and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-bromoindoline and its hydrochloride salt. This information is critical for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, particularly for applications in the discovery of novel therapeutics targeting signaling pathways such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.

While specific experimental data for 5-bromoindoline hydrochloride is not widely available in public literature, this guide presents a thorough analysis of the free base, 5-bromoindoline, and includes a general protocol for its conversion to the hydrochloride salt.

Physical and Chemical Properties

5-Bromoindoline is a halogenated derivative of indoline that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The physicochemical properties of 5-bromoindoline are summarized below. The hydrochloride salt is expected to exhibit higher solubility in polar solvents, particularly water.

Table 1: Physicochemical Properties of 5-Bromoindoline

PropertyValueReference(s)
IUPAC Name 5-bromo-2,3-dihydro-1H-indole[1]
Synonyms 5-Bromo-2,3-dihydroindole[1]
CAS Number 22190-33-6
Molecular Formula C₈H₈BrN[1]
Molecular Weight 198.06 g/mol [1]
Appearance Solid
Melting Point 36-40 °C
Boiling Point 114-115 °C at 5 mmHg[2]
Solubility Soluble in DMSO and Methanol[2]
Storage Temperature -20°C

Table 2: Spectroscopic Data of 5-Bromoindoline

SpectroscopyDataReference(s)
¹H NMR Spectral data available in public databases.[1]
¹³C NMR Spectral data available in public databases.[1]
Mass Spectrometry Spectral data available in public databases.[1]
IR Spectroscopy Spectral data available in public databases.[1]

Experimental Protocols

Synthesis of 5-Bromoindoline from 1-Acetyl-5-bromoindoline

A common method for the synthesis of 5-bromoindoline involves the deacetylation of 1-acetyl-5-bromoindoline.

Methodology:

  • A mixture of 38 g (0.16 mol) of 1-acetyl-5-bromoindoline, 31 g of concentrated hydrochloric acid, and 41 g of ethanol is charged into a reaction flask.

  • The mixture is stirred uniformly to obtain reaction mixture I.

  • Reaction mixture I is heated to 78°C and the reaction is monitored by chromatography until the starting material disappears (approximately 4 hours).

  • The reaction mixture is then neutralized with a 55 g of sodium hydroxide solution.

  • The organic and aqueous phases are separated.

  • The aqueous phase is extracted three times with 445 g of chloroform.

  • The organic layers are combined, and the solvent is recovered to yield 5-bromoindoline.[3]

Preparation of this compound

The hydrochloride salt can be prepared from the free base by treatment with hydrochloric acid.

General Methodology:

  • Dissolve the purified 5-bromoindoline in a suitable organic solvent, such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 2N HCl in an organic solvent or gaseous HCl) to the solution of 5-bromoindoline while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The resulting solid is collected by filtration, washed with a small amount of the solvent, and dried to yield this compound.[4]

In Vitro VEGFR-2 Kinase Assay

5-Bromoindoline derivatives have been investigated as inhibitors of VEGFR-2. The following is a general protocol for an in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2.

Methodology:

  • Prepare a reaction mixture containing recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., a biotinylated peptide with a tyrosine residue), and a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Add serial dilutions of the test compound (dissolved in DMSO, final concentration ≤1%) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.

  • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence to determine the kinase activity.

  • Calculate the percent inhibition and determine the IC₅₀ value for the test compound.

Role in Signaling Pathways and Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds.[5] Derivatives of the 5-bromoindoline scaffold have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in tumor angiogenesis.[5]

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 5-Bromoindoline Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of 5-bromoindole, a related precursor, and its intermediates follow a systematic workflow. This logical progression ensures the purity and identity of the compounds at each stage.

Synthesis_Workflow Start Starting Material (e.g., Indole) Step1 Step 1: Synthesis of Intermediate Start->Step1 Purification1 Purification 1 (e.g., Filtration, Recrystallization) Step1->Purification1 Analysis1 Spectroscopic Analysis 1 (NMR, IR, MS) Purification1->Analysis1 Proceed Proceed to Next Step? Analysis1->Proceed Step2 Step 2: Synthesis of 5-Bromo-derivative Purification2 Purification 2 (e.g., Chromatography) Step2->Purification2 Analysis2 Spectroscopic Analysis 2 (NMR, IR, MS) Purification2->Analysis2 Final Final Product (5-Bromoindoline) Analysis2->Final Proceed->Purification1 No Proceed->Step2 Yes

Caption: General Synthetic and Analytical Workflow.

References

5-Bromoindoline Hydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available data and theoretical considerations regarding the solubility of 5-Bromoindoline hydrochloride. Due to a lack of publicly available quantitative solubility data for this specific salt, this document provides a detailed framework for researchers to understand its likely solubility characteristics and to design effective experimental protocols for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Bromoindoline and its hydrochloride salt is presented below. This information is crucial for understanding the compound's behavior in various solvent systems.

Property5-BromoindolineThis compoundSource
Molecular Formula C₈H₈BrNC₈H₉BrClN
Molecular Weight 198.06 g/mol 234.52 g/mol [1]
Appearance White to brown or grey powderNot specified
Melting Point 36-40 °CNot specified

Solubility Profile of the Parent Compound: 5-Bromoindole

While specific data for this compound is scarce, the solubility of the related compound, 5-Bromoindole, can provide some initial insights. It is important to note that the indoline core of the target molecule is a saturated version of the indole ring, which may influence its polarity and, consequently, its solubility.

Solvent SystemSolubility of 5-BromoindoleNotesSource
Water 126 mg/L (calculated)Sparingly soluble[2]
Dimethyl Sulfoxide (DMSO) 100 mg/mLHigh solubility; ultrasonic assistance may be required.[2]
Ethanol, Ether, Chloroform SolubleQualitative data indicates good solubility.[2]

The Impact of Hydrochloride Salt Formation on Solubility

The conversion of a free base, such as 5-Bromoindoline, to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility. The introduction of the ionic hydrochloride group generally increases the polarity of the molecule, making it more amenable to dissolution in polar solvents like water.

The pH of the solvent will play a critical role in the solubility of this compound. In acidic to neutral aqueous solutions, the compound is expected to exist in its ionized form, leading to higher solubility. Conversely, in basic solutions, the hydrochloride salt will likely convert to the free base, 5-Bromoindoline, which is expected to be less soluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a hydrochloride salt like this compound. This method is based on the equilibrium shake-flask method.

Materials and Equipment:
  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Weigh excess 5-Bromoindoline HCl B Add to known volume of solvent A->B Dispense C Agitate at constant temperature (24-72h) B->C Incubate D Centrifuge C->D Separate E Collect supernatant D->E Isolate F Dilute sample E->F Prepare G HPLC analysis F->G Inject H Calculate Solubility G->H Quantify

Caption: A generalized workflow for the experimental determination of this compound solubility.

Conclusion

References

5-Bromoindoline Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This technical guide provides an in-depth analysis of 5-Bromoindoline hydrochloride, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's fundamental properties, its role in the synthesis of targeted therapeutics, and relevant experimental protocols.

Core Molecular Data

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. The key molecular identifiers for this compound are summarized below.

PropertyValue
Molecular Formula C₈H₈BrN·HCl
Molecular Weight 234.52 g/mol

Application in Targeted Drug Discovery: VEGFR-2 Inhibition

This compound and its derivatives are of significant interest in the field of oncology, particularly as precursors for the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events. This pathway is a primary target for anti-angiogenic therapies. A simplified representation of the VEGFR-2 signaling cascade is provided below, illustrating the key protein interactions and subsequent cellular responses that lead to angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Permeability Vascular Permeability AKT->Permeability

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Protocols

The evaluation of compounds derived from 5-bromoindole scaffolds for their therapeutic potential often involves in vitro kinase assays. Below is a representative protocol for assessing the inhibitory activity of a synthesized compound against VEGFR-2.

VEGFR-2 Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of a test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase domain

  • Substrate peptide (e.g., biotinylated peptide with a tyrosine residue)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: To each well of a 384-well plate, add the following in order:

    • Kinase assay buffer

    • Synthesized inhibitor compound at various concentrations

    • Recombinant VEGFR-2 kinase

    • Substrate peptide

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Signal Generation:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence in each well using a plate reader. The light output is directly proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

This technical guide serves as a comprehensive resource for understanding the molecular characteristics and research applications of this compound. The provided data and protocols are intended to facilitate further investigation into its potential as a building block for novel therapeutic agents.

An In-depth Technical Guide to 5-Bromoindoline Hydrochloride: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline hydrochloride is a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. As a halogenated derivative of indoline, its unique electronic properties and strategic substitution render it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. The presence of the bromine atom at the 5-position provides a key handle for further functionalization, most notably through cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to serve as an essential resource for researchers in the field.

Historical Perspective and Discovery

The development of 5-bromoindoline is intrinsically linked to the broader exploration of indole chemistry that began in the 19th century. While early work focused on the parent indole and its derivatives, the mid-20th century saw a surge in the synthesis of substituted indolines as chemists sought to create novel structures for pharmaceutical applications.

An early and significant method for the synthesis of 5-bromoindoline was reported by Gall and colleagues in the Journal of Organic Chemistry in 1955. Their work described the direct bromination of 1-acetyl-indoline, followed by saponification to yield the desired 5-bromoindoline. This provided a more direct route compared to multi-step syntheses from indole.

The hydrochloride salt of 5-bromoindoline became particularly important for its improved stability and handling characteristics, making it a more reliable reagent in multi-step synthetic campaigns. Over the decades, its utility has been demonstrated in the synthesis of numerous compounds targeting a range of therapeutic areas, including oncology, neurology, and infectious diseases.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 5-bromoindoline and its hydrochloride salt are critical for its characterization and use in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties
Property5-BromoindolineThis compound
Molecular Formula C₈H₈BrNC₈H₉BrClN
Molecular Weight 198.06 g/mol 234.52 g/mol
Appearance SolidSolid
Melting Point 36-40 °CNot available
Boiling Point Not availableNot available
Solubility Soluble in organic solventsSoluble in water, alcohols
Table 2: Spectroscopic Data for 5-Bromoindoline
TechniqueData
¹H NMR (CDCl₃) δ 7.41 (dd, 1H), 7.29 (d, 1H), 6.64 (d, 1H), 4.56 (t, 1H), 3.75 (q, 2H), 3.07 (t, 2H)
¹³C NMR (CDCl₃) δ 151.46, 133.72, 131.67, 130.28, 115.07, 108.79, 47.37, 28.07
Mass Spec (m/z) 199.1 [M+H]⁺

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from indole. The general strategy involves the protection of the indole nitrogen, followed by bromination and subsequent deprotection and salt formation. An alternative approach involves the direct bromination of a protected indoline.

Synthetic Pathway Overview

A common and efficient pathway for the synthesis of this compound is outlined below. This multi-step synthesis ensures high regioselectivity for the bromination at the 5-position.

G Indole Indole Indoline Indoline Indole->Indoline Hydrogenation (e.g., Pd/C, H₂) NAcetylindoline N-Acetylindoline Indoline->NAcetylindoline Acetylation (e.g., Ac₂O or AcCl) NAcetyl5Bromoindoline N-Acetyl-5-bromoindoline NAcetylindoline->NAcetyl5Bromoindoline Bromination (e.g., Br₂) Bromoindoline 5-Bromoindoline NAcetyl5Bromoindoline->Bromoindoline Deacetylation (e.g., acid hydrolysis) BromoindolineHCl This compound Bromoindoline->BromoindolineHCl Salt Formation (e.g., HCl)

Caption: Multi-step synthesis of this compound from Indole.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of N-Acetyl-5-bromoindoline

This protocol details the synthesis of the key intermediate, N-acetyl-5-bromoindoline, starting from N-acetylindoline.

Materials:

  • N-acetylindoline

  • 1,2-dichloroethane

  • Bromine

  • Saturated sodium bisulfite solution

  • Water

Procedure:

  • In a reaction flask, dissolve N-acetylindoline (65g, 0.40 mol) in 1,2-dichloroethane (540g).

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add bromine (76.80g, 0.48 mol) to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, neutralize the mixture with a saturated solution of sodium bisulfite (75g) until the red color of bromine disappears completely.

  • Separate the organic and aqueous phases.

  • Wash the organic phase with water (400g).

  • Recover the 1,2-dichloroethane from the organic phase by distillation to obtain 1-acetyl-5-bromoindoline.

    • Yield: Approximately 93.14%

    • Purity: ≥98% by liquid chromatography

Protocol 2: Synthesis of 5-Bromoindoline

This protocol describes the deacetylation of N-acetyl-5-bromoindoline to yield 5-bromoindoline.

Materials:

  • 1-Acetyl-5-bromoindoline

  • Concentrated hydrochloric acid

  • Methanol

  • 30% Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a reaction flask, combine 1-acetyl-5-bromoindoline (38g, 0.16 mol), concentrated hydrochloric acid (41g), and methanol (50g).

  • Stir the mixture and heat to 70 °C. Monitor the reaction by chromatography until the starting material has been consumed.

  • Cool the reaction mixture and neutralize with a 30% sodium hydroxide solution.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase three times with dichloromethane (397g total).

  • Combine the organic layers and recover the dichloromethane solvent by distillation to obtain 5-bromoindoline.

    • Yield: Approximately 90.32%

    • Purity: ≥99%

Protocol 3: Preparation of this compound

This protocol outlines the final step of converting 5-bromoindoline to its hydrochloride salt.

Materials:

  • 5-Bromoindoline

  • Anhydrous diethyl ether or other suitable anhydrous organic solvent

  • Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • Dissolve the purified 5-bromoindoline in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise, with stirring.

  • A precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Applications in Drug Development

This compound serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its utility spans various therapeutic areas:

  • Anticancer Agents: The 5-bromoindoline scaffold is present in molecules designed as inhibitors of key kinases involved in cancer progression, such as VEGFR-2.[1]

  • Neurological Drugs: Derivatives of 5-bromoindoline have been explored for their potential in treating neurological disorders.

  • Antimicrobial Agents: The indoline nucleus is a feature of many natural and synthetic compounds with antimicrobial properties, and the 5-bromo substituent can be used to modulate this activity.

The ability to perform cross-coupling reactions at the 5-position allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Conclusion

This compound is a cornerstone synthetic intermediate with a rich history rooted in the advancement of indole chemistry. Its value to the scientific and pharmaceutical research communities is undeniable, providing a versatile platform for the construction of novel and complex molecules with significant therapeutic potential. The synthetic routes outlined in this guide, which have been refined over time for efficiency and regioselectivity, ensure a reliable supply of this critical building block. As drug discovery continues to evolve, the demand for such versatile intermediates will undoubtedly grow, further cementing the importance of this compound in the development of future medicines.

References

Spectroscopic and Structural Analysis of 5-Bromoindoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed overview of the spectroscopic data for 5-bromoindoline, a significant intermediate in the synthesis of pharmacologically active compounds. While specific data for the hydrochloride salt is limited in publicly available literature, this document provides a comprehensive analysis of the free base, 5-bromoindoline. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed for researchers and scientists in drug development.

Spectroscopic Data

The structural characterization of 5-bromoindoline is substantiated by various spectroscopic methods. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromoindoline

Chemical Shift (δ) ppm Multiplicity Assignment
7.41 dd, J=8.4, 2.4Hz 1H
7.29 dt, J=2.2, 1.1Hz 1H
6.64 d, J=8.4Hz 1H
4.56 t, J=3.8Hz 1H
3.75 q, J=4.0Hz 2H
3.07 td, J=4.0, 1.1Hz 2H

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromoindoline

Chemical Shift (δ) ppm Assignment
151.46 C
133.72 C
131.67 CH
130.28 CH
115.07 C
108.79 CH
47.37 CH₂
28.07 CH₂

Solvent: CDCl₃[1]

Table 3: Mass Spectrometry Data for 5-Bromoindoline

m/z (ion) Value
[M+H]⁺ 199.1

Note: This value corresponds to the protonated molecule of 5-bromoindoline.[1]

Table 4: Infrared (IR) Spectroscopy Data for 5-Bromoindole

Technique Source of Spectrum
KBr WAFER Aldrich Chemical Company, Inc.
ATR-Neat (DuraSamplIR II) Bio-Rad Laboratories, Inc.

Specific peak assignments for 5-bromoindoline hydrochloride were not available in the searched literature. The table indicates available techniques for the related compound 5-bromoindole.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as 5-bromoindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) [3]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is applied between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment is commonly employed.

    • Spectral Width: A wider spectral width of 200-240 ppm is used.

    • Number of Scans: A significantly larger number of scans (1024 or more) is often required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Data Processing: The acquired data undergoes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[3]

Infrared (IR) Spectroscopy [3]

  • Sample Preparation (Solid Samples):

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition:

    • Spectral Range: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is commonly used.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is employed to generate ions from the sample molecules.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 5-Bromoindoline HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification QC Initial QC (e.g., TLC, Melting Point) Purification->QC NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR IR IR Spectroscopy QC->IR MS Mass Spectrometry QC->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Generation Purity_Assessment->Final_Report Final_Report->Synthesis Feedback for Optimization

Logical workflow for spectroscopic analysis.

References

Methodological & Application

The Versatile Building Block: 5-Bromoindoline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromoindoline hydrochloride is a valuable and versatile heterocyclic intermediate of significant interest to researchers in organic synthesis and drug discovery. Its indoline core is a privileged scaffold in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a strategic handle for a wide array of chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex organic molecules, with a particular focus on its application in the development of potential therapeutic agents.

Introduction

The indoline scaffold is a core structural motif in a multitude of natural products and pharmaceuticals. The introduction of a bromine atom at the C5 position of the indoline ring enhances its utility as a synthetic intermediate. This bromine atom serves as a versatile functional group for derivatization, most notably in palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds. This compound is a stable, crystalline salt of 5-bromoindoline, making it a convenient form for storage and handling in a laboratory setting. This document will detail the synthesis of 5-bromoindoline and its applications in key organic transformations relevant to drug development professionals.

Synthesis of 5-Bromoindoline

5-Bromoindoline is typically synthesized from either 5-bromoindole or N-acetyl-5-bromoindoline. The hydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.

Protocol 1: Synthesis of 5-Bromoindoline from 5-Bromoindole via Reduction

This protocol describes the reduction of 5-bromoindole to 5-bromoindoline using sodium cyanoborohydride.

Materials:

  • 5-Bromoindole

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride (NaBH₃CN)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure: [1]

  • In a 100 mL single-neck bottle, dissolve 8g (40.8 mmol) of 5-bromoindole in 50 mL of glacial acetic acid.

  • With stirring, add 5.3g (81.6 mmol) of sodium cyanoborohydride to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the reaction mixture to 8 with 1 M sodium hydroxide solution, which will cause the product to precipitate.

  • Filter the solid using a Büchner funnel and wash the filter cake with water.

  • Dry the filter cake to obtain 5-bromoindoline.

Quantitative Data:

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
5-BromoindoleNaBH₃CNAcetic Acid294.8[1]
Protocol 2: Synthesis of 5-Bromoindoline from N-Acetyl-5-bromoindoline via Deacetylation

This protocol details the deacetylation of N-acetyl-5-bromoindoline to afford 5-bromoindoline.

Materials:

  • N-Acetyl-5-bromoindoline

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Chloroform

  • Deionized Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [2]

  • In a reaction flask, combine 38g (0.16 mol) of N-acetyl-5-bromoindoline, 31g of concentrated hydrochloric acid, and 41g of ethanol.

  • Stir the mixture and heat to 78°C for 4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with 55g of sodium hydroxide solution.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with 445g of chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 5-bromoindoline product.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-Acetyl-5-bromoindolineConc. HCl, NaOHEthanol78498.04[2]

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of synthetic transformations. The bromine atom allows for palladium-catalyzed cross-coupling reactions, while the secondary amine of the indoline ring can be functionalized through N-alkylation or N-arylation. For most reactions, the hydrochloride salt is neutralized in situ using a suitable base to generate the reactive free base.

General Protocol for In-situ Neutralization of this compound

Before its use in many organic reactions, the hydrochloride salt must be neutralized.

Procedure:

  • Dissolve or suspend the this compound in the reaction solvent.

  • Add at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, potassium carbonate, or sodium bicarbonate) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization before adding other reagents.

G General Workflow for Using 5-Bromoindoline HCl cluster_start Starting Material cluster_reaction Reaction Setup cluster_synthesis Synthetic Transformation cluster_end Product start 5-Bromoindoline Hydrochloride dissolve Dissolve/Suspend in Anhydrous Solvent start->dissolve neutralize Add Base (e.g., Et3N, K2CO3) dissolve->neutralize stir Stir at RT neutralize->stir reagents Add Other Reagents (e.g., Pd catalyst, electrophile) stir->reagents react Heat/Stir as per Protocol reagents->react workup Aqueous Workup and Extraction react->workup purify Purification (e.g., Chromatography) workup->purify end Desired Functionalized Indoline Derivative purify->end

Caption: General workflow for the use of this compound in synthesis.

Application in the Synthesis of VEGFR-2 Inhibitors

Derivatives of 5-bromoindoline have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. The synthesis of these inhibitors often involves the N-functionalization of the indoline ring and subsequent reactions.

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor 5-Bromoindoline-based Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindoline-based inhibitors.

Protocol 3: N-Alkylation of 5-Bromoindoline with 2-(Chloromethyl)pyridine

This protocol describes a representative N-alkylation reaction, a common step in the synthesis of bioactive molecules. The procedure is adapted from general N-alkylation protocols for indoles and related heterocycles.

Materials:

  • This compound

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (3.0 eq) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data for Similar N-Alkylations:

Starting MaterialAlkylating AgentBaseSolventYield (%)Reference
5-BromoindoleBenzyl bromideNaHDMFHigh[3]
5-BromoindoleMethyl iodideKOHDMSOHigh[3]
Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the indoline ring is ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, respectively.

G Palladium-Catalyzed Cross-Coupling of 5-Bromoindoline cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Indoline 5-Bromoindoline Suzuki_Reagents R-B(OH)2 Pd Catalyst, Base Indoline->Suzuki_Reagents Buchwald_Reagents R2NH Pd Catalyst, Base Indoline->Buchwald_Reagents Suzuki_Product 5-Arylindoline Suzuki_Reagents->Suzuki_Product Buchwald_Product 5-Aminoindoline Buchwald_Reagents->Buchwald_Product

Caption: Key cross-coupling reactions of 5-bromoindoline.

Protocol 4: Suzuki-Miyaura Coupling of 5-Bromoindoline with Phenylboronic Acid (Representative Protocol)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromoindoline. The indoline nitrogen may require protection for optimal results.

Materials:

  • 5-Bromoindoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Water:Acetonitrile mixture (e.g., 1:4)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vial with a stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for extraction and purification

Procedure: (Adapted from protocols for 5-bromoindole)[4]

  • In a reaction vial, combine 5-bromoindoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 eq) and SPhos (0.005 eq) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Suzuki Coupling of 5-Bromoindole:

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃H₂O:MeCN80>95[4]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃Ethanol100 (MW)92[4]

Conclusion

This compound is a key synthetic intermediate that provides access to a diverse range of functionalized indoline derivatives. Its stability as a hydrochloride salt, coupled with the reactivity of the free base in N-functionalization and palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists and organic synthesis researchers. The protocols outlined in this document provide a practical guide for the utilization of this versatile building block in the synthesis of complex molecules, including potential therapeutic agents targeting key signaling pathways in diseases such as cancer.

References

5-Bromoindoline Hydrochloride: A Versatile Intermediate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

5-Bromoindoline hydrochloride is a key chemical intermediate, valued for its role as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique structural features, particularly the presence of a bromine atom on the indoline scaffold, provide a reactive handle for a variety of chemical transformations, making it an essential component in the discovery and development of novel therapeutic agents. This document provides an in-depth overview of its applications, detailed experimental protocols, and insights into the biological significance of its derivatives.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 5-bromo-2,3-dihydro-1H-indole;hydrochloride[1]
Molecular Formula C₈H₈BrN・HCl[1]
Molecular Weight 234.52 g/mol Calculated
CAS Number 22190-33-6 (for 5-Bromoindoline)[2]

Applications in Medicinal Chemistry

The 5-bromoindoline scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in a wide range of biologically active molecules. The bromine atom at the 5-position significantly influences the molecule's electronic properties and serves as a crucial site for further functionalization, often through cross-coupling reactions.[3] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Anticancer Drug Discovery

Derivatives of 5-bromoindoline have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

Inhibition of VEGFR-2 and EGFR Tyrosine Kinases:

Research has shown that compounds synthesized from 5-bromoindoline can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][4] Dysregulation of these signaling pathways is a hallmark of many cancers, and their inhibition is a key strategy in modern cancer therapy to block tumor angiogenesis and cell proliferation.[4][5]

Anti-proliferative Activity:

Hydrazonoindolinones linked to thiazole moieties, synthesized using a 5-bromoindoline core, have shown potent anti-proliferative activity against human cancer cell lines, including breast (MCF-7) and lung (A-549) cancers.[1][6]

The following diagram illustrates the targeted signaling pathways:

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_EGFR EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf2 Raf Ras->Raf2 Activates MEK2 MEK Raf2->MEK2 Activates ERK2 ERK MEK2->ERK2 Activates Proliferation Cell Proliferation ERK2->Proliferation Promotes Bromoindoline 5-Bromoindoline Derivatives Bromoindoline->VEGFR2 Inhibits Bromoindoline->EGFR Inhibits Experimental_Workflow Start Starting Material (e.g., 5-Bromoindole) Reaction Chemical Synthesis (e.g., Reduction/Deacetylation) Start->Reaction Intermediate This compound Reaction->Intermediate Purification Purification & Characterization Intermediate->Purification Derivatization Further Functionalization (e.g., Cross-Coupling) Active_Compound Biologically Active Compound Derivatization->Active_Compound Evaluation Biological Evaluation Active_Compound->Evaluation Screening In vitro Screening (e.g., Anticancer Assays) Evaluation->Screening Purification->Derivatization SAR Structure-Activity Relationship Studies Screening->SAR

References

Protocol for the N-acetylation of 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the N-acetylation of 5-bromoindoline hydrochloride to synthesize N-acetyl-5-bromoindoline. This reaction is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The procedure involves two key steps: the neutralization of the hydrochloride salt to liberate the free base, 5-bromoindoline, followed by the N-acetylation reaction using acetic anhydride in the presence of a base. This method is a common and effective way to introduce an acetyl group onto the nitrogen atom of the indoline ring. The protocol includes details on reagents, reaction conditions, purification, and characterization of the final product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available
Acetic anhydride ((CH₃CO)₂O)Reagent GradeCommercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Deionized Water
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel60 Å, 230-400 mesh
Ethyl acetateHPLC Grade
HexaneHPLC Grade
Reaction Scheme

The overall reaction involves the deprotonation of this compound followed by N-acetylation.

Step 1: Neutralization

This compound is neutralized with a base to yield 5-bromoindoline.

Step 2: N-Acetylation 5-Bromoindoline reacts with acetic anhydride to form N-acetyl-5-bromoindoline.

Experimental Procedure

3.1. Neutralization of this compound

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add deionized water and dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is ~8.

  • Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain 5-bromoindoline as an oil or solid, which can be used in the next step without further purification.

3.2. N-Acetylation of 5-Bromoindoline

  • Dissolve the 5-bromoindoline from the previous step in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.2 eq) to the solution.

  • Slowly add acetic anhydride ((CH₃CO)₂O) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield N-acetyl-5-bromoindoline as a solid.

Characterization and Data

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined.

Table 1: Summary of Quantitative Data

ParameterValueReference
Yield 85-95%[1][2]
Purity (by HPLC) >98%[1]
Melting Point 118-120 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.18 (d, J=1.9 Hz, 1H), 7.29 (dd, J=8.5, 1.9 Hz, 1H), 6.74 (d, J=8.5 Hz, 1H), 4.10 (t, J=8.5 Hz, 2H), 3.16 (t, J=8.5 Hz, 2H), 2.22 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 168.6, 142.1, 131.9, 130.8, 127.3, 115.9, 113.2, 48.9, 28.5, 24.3
Mass Spectrum (ESI) m/z 240.0 [M+H]⁺, 242.0 [M+H+2]⁺

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-acetylation of this compound cluster_neutralization Step 1: Neutralization cluster_acetylation Step 2: N-Acetylation cluster_purification Step 3: Purification start_material 5-Bromoindoline Hydrochloride dissolve_neutralize Dissolve in H₂O/CH₂Cl₂ Add NaHCO₃ (aq) start_material->dissolve_neutralize extraction_neutralization Separate Layers Extract with CH₂Cl₂ dissolve_neutralize->extraction_neutralization dry_concentrate_neutralization Dry over Na₂SO₄ Concentrate extraction_neutralization->dry_concentrate_neutralization free_base 5-Bromoindoline dry_concentrate_neutralization->free_base dissolve_acetylation Dissolve in CH₂Cl₂ Add Et₃N free_base->dissolve_acetylation add_reagent Add Acetic Anhydride at 0 °C dissolve_acetylation->add_reagent reaction Stir at Room Temp (2-4h) add_reagent->reaction workup Quench with H₂O Aqueous Workup reaction->workup dry_concentrate_acetylation Dry over Na₂SO₄ Concentrate workup->dry_concentrate_acetylation crude_product Crude Product dry_concentrate_acetylation->crude_product chromatography Silica Gel Column Chromatography (EtOAc/Hexane) crude_product->chromatography final_product N-Acetyl-5-bromoindoline chromatography->final_product

Caption: Workflow for the synthesis of N-acetyl-5-bromoindoline.

Signaling Pathway (General Acetylation Mechanism)

acetylation_mechanism General Mechanism for Amine Acetylation amine R₂NH (5-Bromoindoline) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack protonated_base Base-H⁺ base Base (Et₃N) base->protonated_base Proton Transfer (if necessary) acetic_anhydride (CH₃CO)₂O acetic_anhydride->tetrahedral_intermediate product R₂N-COCH₃ (N-Acetyl-5-bromoindoline) tetrahedral_intermediate->product Collapse of Intermediate acetate CH₃COO⁻ tetrahedral_intermediate->acetate Loss of Leaving Group

Caption: General mechanism of amine acetylation.

References

5-Bromoindoline Hydrochloride: A Versatile Precursor for Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline hydrochloride is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The presence of a bromine atom at the 5-position of the indoline ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). This allows for the fine-tuning of compounds to achieve desired therapeutic effects. Furthermore, the indoline nucleus itself is a privileged structure, found in numerous natural products and approved drugs.[1] This document provides detailed application notes, experimental protocols, and data for the use of this compound as a precursor in drug discovery, with a focus on kinase inhibitors, serotonin (5-HT) receptor modulators, and antimicrobial agents.

Key Applications in Drug Discovery

Derivatives of 5-bromoindoline have shown significant potential in several therapeutic areas:

  • Oncology: As precursors to potent kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.[2]

  • Central Nervous System (CNS) Disorders: The indole scaffold is a common feature in ligands for serotonin (5-HT) receptors, making 5-bromoindoline a valuable starting material for the development of novel treatments for depression, anxiety, and other neurological conditions.[3]

  • Infectious Diseases: Bromoindole derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential route to new antimicrobial agents.[1]

Data Presentation

Table 1: Anticancer Activity of 5-Bromoindole Derivatives
Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
5-Bromoindole-2-carboxylic acid derivativesHepG2 (Liver Cancer)Potent Activity Reported[4]
5-Bromoindole-2-carboxylic acid derivativesA549 (Lung Cancer)Potent Activity Reported[4]
5-Bromoindole-2-carboxylic acid derivativesMCF-7 (Breast Cancer)Potent Activity Reported[4]
5-Bromospiroindoline derivativesJurkat (Leukemia)Partial Increase in Activity[5]
5-Bromospiroindoline derivativesCEM (Leukemia)Partial Increase in Activity[5]
Table 2: Antimicrobial Activity of 5-Bromoindole Derivatives
Compound ClassTarget MicroorganismActivityReference
5-Bromoindole-2-carboxamidesKlebsiella pneumoniaeAntibacterial[1]
5-Bromoindole-2-carboxamidesEscherichia coliAntibacterial[1]
5-Bromoindole-2-carboxamidesPseudomonas aeruginosaAntibacterial[1]
5-Bromoindole-2-carboxamidesSalmonella TyphiAntibacterial[1]
5-Bromoindole derivativesStaphylococcus aureusAntibacterial[1]
5-Bromoindole derivativesBacillus subtilisAntibacterial[1]

Experimental Protocols

A common and crucial first step is the conversion of this compound to 5-bromoindole, which is often a more versatile intermediate for subsequent functionalization.

Protocol 1: Synthesis of 5-Bromoindole from 5-Bromoindoline

This protocol describes the oxidation of 5-bromoindoline to 5-bromoindole.

Materials:

  • 5-Bromoindoline

  • Toluene

  • Cuprous catalyst

  • Nitrogen oxides

  • Air source

Procedure:

  • Dissolve the 5-bromoindoline compound in toluene.

  • Add the cuprous catalyst and nitrogen oxides to the solution.

  • Introduce a stream of air into the reaction mixture.

  • Heat the reaction to 60-100°C and maintain with stirring.

  • Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid catalyst.

  • The filtrate contains the 5-bromoindole product.[6]

The resulting 5-bromoindole can then be used in a variety of cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole

Materials:

  • 5-Bromoindole (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Acetonitrile/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 5-bromoindole, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst and ligand in the chosen solvent mixture.

  • Add the catalyst solution to the reaction vessel containing the solids.

  • Seal the vessel and purge with an inert gas.

  • Stir the mixture at the appropriate temperature (e.g., 37°C to 100°C) for the required time (typically 1-18 hours).

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.

Protocol 3: Synthesis of Ciprofloxacin-Indole Hybrid Antimicrobials

This protocol outlines the synthesis of a hybrid molecule combining ciprofloxacin and an indole moiety, which may exhibit enhanced antimicrobial properties.

Materials:

  • 1-(5-Bromopentyl)-1H-indole-3-carbaldehyde

  • Ciprofloxacin

  • Solvent (e.g., Methanol)

  • Base (e.g., CH₃COONa)

Procedure:

  • A mixture of 1-(5-bromopentyl)-1H-indole-3-carbaldehyde, ciprofloxacin, and sodium acetate in methanol is stirred and refluxed for 72 hours.

  • After the reaction is complete, water is added, and the mixture is concentrated.

  • The crude product is filtered, dried, and recrystallized from alcohol to yield the ciprofloxacin-indole hybrid.[7]

Signaling Pathways and Workflows

EGFR and VEGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for cancer cell growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply tumors. Inhibitors derived from 5-bromoindoline can block these pathways.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR Binds Inhibitor 5-Bromoindoline Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt Akt->Gene_Expression

EGFR and VEGFR signaling pathways and inhibition.
Serotonin Synthesis and Receptor Interaction

5-Bromoindoline derivatives can be designed to modulate serotonin receptors, which are implicated in mood regulation. The synthesis of serotonin and its interaction with postsynaptic receptors is a key target for these compounds.

Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle AADC Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release Five_HT_Receptor 5-HT Receptor Synaptic_Cleft->Five_HT_Receptor Binds Signaling_Cascade Downstream Signaling Five_HT_Receptor->Signaling_Cascade Modulator 5-Bromoindoline Derivative (Modulator) Modulator->Five_HT_Receptor Modulates

Serotonin synthesis and receptor modulation.
General Synthetic Workflow

The general workflow for utilizing this compound involves initial conversion to a more reactive intermediate, followed by diversification through cross-coupling reactions, and subsequent biological evaluation.

Synthetic_Workflow Start 5-Bromoindoline Hydrochloride Step1 Conversion to 5-Bromoindole (Oxidation) Start->Step1 Intermediate 5-Bromoindole Step1->Intermediate Step2 Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Library Library of 5-Substituted Indoles Step2->Library Step3 Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Library->Step3 Hit_Compound Hit Compound Identification Step3->Hit_Compound Step4 Lead Optimization (SAR Studies) Hit_Compound->Step4 Candidate Drug Candidate Step4->Candidate

General synthetic workflow from 5-bromoindoline.

References

Application Note: Protocols for the Regioselective Bromination of Indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed experimental protocols for the regioselective bromination of indoline, a key heterocyclic scaffold in medicinal chemistry. Brominated indolines are valuable intermediates for the synthesis of pharmaceuticals and bioactive molecules. Direct bromination of indoline can lead to a mixture of products; therefore, controlling the regioselectivity is crucial. This note details two primary methods: a high-yield synthesis of 5-bromoindoline via an N-acetyl protected intermediate, and a direct synthesis of 6-bromoindoline using a strong acid medium. It includes a comparative data table, step-by-step experimental procedures, and a process workflow diagram to guide researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction

Indoline and its derivatives are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals. The introduction of a bromine atom onto the indoline ring system provides a versatile chemical handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. However, the electrophilic aromatic substitution (EAS) of the electron-rich indoline ring can be challenging to control, often yielding mixtures of isomers.

The reactivity of the indoline nucleus is highest at the C5 and C7 positions of the benzene ring due to activation by the nitrogen atom. The choice of brominating agent, solvent, and the use of protecting groups on the indoline nitrogen are critical factors that dictate the regiochemical outcome of the reaction. This application note presents reliable protocols to selectively synthesize 5-bromoindoline and 6-bromoindoline.

Reaction Overview and Comparative Data

The bromination of indoline proceeds via an electrophilic aromatic substitution mechanism. To direct the substitution preferentially to the C5 position and prevent side reactions, the nitrogen atom is often protected with an acetyl group. This deactivates the nitrogen slightly, reducing its directing influence on the C7 position and favoring substitution at the para-position (C5). For the synthesis of 6-bromoindoline, a different approach using strong acid is employed, which alters the electronic properties of the ring and directs the substitution accordingly.

The following table summarizes the key parameters and outcomes for the two primary protocols described.

Parameter Protocol 1: Synthesis of 5-Bromoindoline Protocol 2: Synthesis of 6-Bromoindoline
Starting Material Indoline (via N-acetylindoline)Indoline
Brominating Agent Bromine (Br₂)Bromine (Br₂)
Solvent / Medium Glacial Acetic Acid or 1,2-DichloroethaneConcentrated Sulfuric Acid
Catalyst / Additive NoneSilver Sulfate (Ag₂SO₄)
Key Intermediate 1-Acetyl-5-bromoindolineN/A (Direct Bromination)
Major Product 5-Bromoindoline6-Bromoindoline
Reported Yield ~85-90%[1][2]Not specified, but is a known route[3]
Byproducts Minimal~8% 4-bromoindoline isomer[3]

Experimental Protocols

Safety Precautions: These protocols involve the use of hazardous chemicals. Bromine is highly corrosive and toxic. Concentrated acids (acetic and sulfuric) are corrosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: High-Yield Synthesis of 5-Bromoindoline

This protocol involves a three-step process: N-acetylation of indoline, subsequent bromination of the protected intermediate, and final deprotection to yield 5-bromoindoline.[1][2]

Step 1a: Synthesis of N-Acetylindoline

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1.0 eq) in 1,2-dichloroethane. Add anhydrous potassium carbonate (1.05 eq).

  • Reaction: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the mixture to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-acetylindoline, which can be used in the next step without further purification.

Step 1b: Bromination of N-Acetylindoline

  • Setup: Dissolve N-acetylindoline (1.0 eq) from the previous step in either glacial acetic acid or 1,2-dichloroethane in a round-bottom flask.[1][2]

  • Reaction: Cool the solution to 0-5°C. Slowly add a solution of bromine (1.1 - 1.2 eq) in the same solvent dropwise while stirring vigorously. Maintain the temperature below 10°C during the addition.[2][4]

  • Monitoring: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to neutralize excess bromine.[4] Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution.[2] Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1-acetyl-5-bromoindoline can be purified by recrystallization or used directly in the next step.

Step 1c: Deprotection (Hydrolysis) of 1-Acetyl-5-bromoindoline

  • Setup: To a flask containing 1-acetyl-5-bromoindoline (1.0 eq), add a mixture of ethanol and concentrated hydrochloric acid.[5][6]

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) for 4 hours or until TLC analysis indicates the complete disappearance of the starting material.[5][6]

  • Workup: Cool the reaction mixture to room temperature and neutralize carefully with an aqueous solution of sodium hydroxide (e.g., 30% NaOH) until the solution is basic (pH > 8).

  • Isolation: Extract the aqueous layer multiple times with chloroform or dichloromethane.[6] Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, 5-bromoindoline.

Protocol 2: Direct Synthesis of 6-Bromoindoline

This method allows for the direct bromination of indoline, yielding primarily the 6-bromo isomer, by performing the reaction in a strong acid medium which alters the directing effects of the nitrogen atom.[3]

  • Setup: In a flask protected from light, add concentrated sulfuric acid and cool it in an ice bath to 0°C.

  • Dissolution: Slowly add indoline (1.0 eq) to the cold sulfuric acid with stirring. After the addition is complete, add silver sulfate (Ag₂SO₄) (catalytic amount).

  • Bromination: While maintaining the low temperature, add bromine (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at low temperature for several hours. The reaction progress should be monitored by quenching a small aliquot and analyzing it by GC-MS or TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic solution.

  • Isolation: Basify the aqueous slurry with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling in an ice bath to maintain a low temperature.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product contains a mixture of 6-bromoindoline and the 4-bromoindoline byproduct (~8%), which can be separated by column chromatography.[3]

Process Visualization

The following diagram illustrates the workflow for the synthesis of 5-bromoindoline as described in Protocol 1.

Bromination_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Indoline Indoline (Starting Material) N_Acetylindoline 1-Acetylindoline (Protected Intermediate) Indoline->N_Acetylindoline Ac₂O or AcCl, Base, Solvent Brominated_Intermediate 1-Acetyl-5-bromoindoline N_Acetylindoline->Brominated_Intermediate Br₂, Acetic Acid, 0-5°C Final_Product 5-Bromoindoline (Final Product) Brominated_Intermediate->Final_Product HCl, Ethanol, Reflux

Caption: Workflow for the synthesis of 5-Bromoindoline.

References

The Role of 5-Bromoindoline Hydrochloride in the Synthesis of Dopamine D3 Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utility of 5-bromoindoline hydrochloride as a key synthetic intermediate in the development of selective ligands for the dopamine D3 receptor (D3R). The unique structural and electronic properties of the 5-bromoindole scaffold make it a valuable building block for creating potent and selective D3R modulators, which are of significant interest for the treatment of various neurological and psychiatric disorders.

Introduction to 5-Bromoindoline in D3 Receptor Ligand Design

This compound serves as a versatile precursor to a variety of indole-based compounds. The bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). For dopamine D3 receptor ligands, the indole moiety can act as a crucial pharmacophoric element, interacting with key residues in the receptor's binding pocket. The synthesis of such ligands often involves the N-alkylation of the indole core, followed by the introduction of a side chain that typically includes a basic amine function to interact with an acidic residue in the receptor.

A notable example of a dopamine D3 receptor ligand featuring a substituted indole core is Roxindole. While commonly synthesized from 5-methoxyindole, its 5-bromo analogue represents a key derivative for SAR studies. The synthesis of such analogues from 5-bromoindole highlights the utility of this starting material.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1] Upon activation by dopamine or an agonist ligand, the D3 receptor primarily couples to Gi/o proteins.[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Downstream of G protein activation, the D3 receptor can modulate various cellular processes, including ion channel activity (e.g., potassium and calcium channels) and the activation of kinase cascades such as the mitogen-activated protein kinase (MAPK) pathway.[2] These signaling events ultimately influence neuronal excitability and gene expression.[2]

D3R_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion (Inhibited) Dopamine Dopamine / Agonist Dopamine->D3R Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation (Reduced) Cellular_Response Modulation of Neuronal Activity & Gene Expression PKA->Cellular_Response MAPK->Cellular_Response

Dopamine D3 Receptor Signaling Cascade.

Quantitative Data of 5-Bromoindole-Based D3 Ligands

The following table summarizes the binding affinities of roxindole, a representative D3 ligand which can be conceptually derived from a 5-bromoindole scaffold, and related compounds for the dopamine D3 receptor.

CompoundDopamine D3 Receptor Affinity (Ki in nM)SpeciesReference
Roxindole1.17Human[2]
Pramipexole0.5 - 0.97Human[2]
Rotigotine0.71Human[2]
Ropinirole~2.9Human[2]

Experimental Protocols

This section provides a representative synthetic workflow for a dopamine D3 receptor ligand starting from 5-bromoindole. The synthesis is adapted from established procedures for roxindole and related analogues.

Synthesis_Workflow Start 5-Bromoindoline Hydrochloride Step1 Oxidation Start->Step1 Intermediate1 5-Bromoindole Step1->Intermediate1 Step2 N-Alkylation with γ-Butyrolactone Intermediate1->Step2 Intermediate2 4-(5-Bromo-1H-indol-1-yl)butanoic acid Step2->Intermediate2 Step3 Amide Coupling with 4-Phenyl-1,2,3,6-tetrahydropyridine Intermediate2->Step3 Intermediate3 1-(4-(5-Bromo-1H-indol-1-yl)butanoyl)-4-phenyl- 1,2,3,6-tetrahydropyridine Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Product Roxindole Analogue (5-Bromo Derivative) Step4->Product

Synthetic workflow for a Roxindole analogue.
Protocol 1: Oxidation of 5-Bromoindoline to 5-Bromoindole

This protocol describes the dehydrogenation of 5-bromoindoline to the corresponding indole.

Materials:

  • This compound

  • Toluene

  • Activated carbon (or another suitable catalyst like Palladium on carbon)

  • Oxygen source

  • Sodium hydroxide solution (for neutralization of the hydrochloride salt)

Procedure:

  • Neutralize this compound with a suitable base (e.g., aqueous sodium hydroxide solution) and extract the free base into an organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent to obtain 5-bromoindoline.

  • In a reaction flask, dissolve 5-bromoindoline (1.0 eq) in toluene.

  • Add a catalytic amount of activated carbon.

  • Heat the reaction mixture to 70°C and bubble oxygen through the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and filter off the catalyst.

  • Evaporate the toluene under reduced pressure to obtain crude 5-bromoindole.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Roxindole Analogue from 5-Bromoindole

This multi-step protocol outlines the synthesis of a 5-bromo analogue of roxindole.

Step 1: N-Alkylation of 5-Bromoindole

Materials:

  • 5-Bromoindole

  • γ-Butyrolactone

  • Sodium hydroxide

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of 5-bromoindole (1.0 eq) in toluene, add a concentrated aqueous solution of sodium hydroxide and a catalytic amount of the phase-transfer catalyst.

  • Add γ-butyrolactone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, separate the aqueous layer, and acidify it with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-(5-bromo-1H-indol-1-yl)butanoic acid.

Step 2: Amide Coupling

Materials:

  • 4-(5-Bromo-1H-indol-1-yl)butanoic acid

  • 4-Phenyl-1,2,3,6-tetrahydropyridine

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve 4-(5-bromo-1H-indol-1-yl)butanoic acid (1.0 eq) in anhydrous DCM.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq).

  • To this mixture, add 4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-(5-bromo-1H-indol-1-yl)butanoyl)-4-phenyl-1,2,3,6-tetrahydropyridine.

Step 3: Reduction of the Amide

Materials:

  • 1-(4-(5-Bromo-1H-indol-1-yl)butanoyl)-4-phenyl-1,2,3,6-tetrahydropyridine

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH4 (excess) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add a solution of the amide from the previous step in anhydrous THF.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash it with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final 5-bromo roxindole analogue.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of dopamine D3 receptor ligands. The protocols and data presented herein demonstrate a clear synthetic pathway to potent D3R modulators and highlight the importance of the 5-bromoindole scaffold in medicinal chemistry and drug discovery. The ability to further functionalize the bromine atom allows for extensive SAR exploration to optimize ligand properties for therapeutic applications.

References

Application Notes and Protocols: 5-Bromoindoline Hydrochloride in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline hydrochloride is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a variety of potent anticancer agents. The indoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting key signaling pathways implicated in cancer progression. The presence of the bromine atom at the 5-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. These modifications are instrumental in developing targeted therapies, particularly kinase inhibitors. This document provides detailed application notes, experimental protocols, and performance data for anticancer agents derived from this compound, with a focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.

Data Presentation: Anticancer Activity of 5-Bromoindoline Derivatives

The following table summarizes the in vitro anticancer activity of various compounds derived from 5-bromoindoline precursors. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds against different human cancer cell lines.

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
EGFR Inhibitors (from 5-Bromoindole-2-carboxylic acid)
Derivative 3aA549 (Lung Carcinoma)15.6 ± 1.2Erlotinib12.5 ± 1.1
HepG2 (Hepatocellular Carcinoma)19.4 ± 1.515.2 ± 1.3
MCF-7 (Breast Adenocarcinoma)25.1 ± 2.120.7 ± 1.8
VEGFR-2 Inhibitors (from 1-Benzyl-5-bromoindolin-2-one)
Compound 7cMCF-77.17 ± 0.94DoxorubicinNot specified
Compound 7dMCF-72.93 ± 0.47DoxorubicinNot specified
A549> 50DoxorubicinNot specified
VEGFR-2 Kinase Inhibition 0.503 SorafenibNot specified
5-Bromo-7-azaindolin-2-one Derivatives
Compound 23cA5493.103Sunitinib29.257
Compound 23dSkov-3 (Ovarian Cancer)3.721Sunitinib32.108
Compound 23pHepG22.357Sunitinib31.594
A5492.891Sunitinib32.871
Skov-33.012Sunitinib35.642

Signaling Pathways and Mechanism of Action

5-Bromoindoline-derived anticancer agents often function by inhibiting protein kinases that are crucial for tumor growth and survival. The two primary pathways targeted by the compounds discussed here are the EGFR and VEGFR-2 signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibition of EGFR is a key strategy in cancer therapy.

EGFR_Pathway EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 5-Bromoindoline Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds VEGFR2_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation Migration Migration RAF_MEK_ERK->Migration Survival Survival PI3K_AKT->Survival Inhibitor 5-Bromoindoline Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits VEGF VEGF-A VEGF->VEGFR2 Binds experimental_workflow Start 5-Bromoindoline Hydrochloride Intermediate_Synth Synthesis of Key Intermediate (e.g., 5-Bromo-oxindole) Start->Intermediate_Synth Library_Synth Library Synthesis of 5-Bromoindoline Derivatives Intermediate_Synth->Library_Synth Purification Purification and Characterization (NMR, MS, HPLC) Library_Synth->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Library_Synth Inactive Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Hit_Identification->Kinase_Assay Potent Hits Lead_Optimization Lead Optimization (SAR Studies) Kinase_Assay->Lead_Optimization Lead_Optimization->Library_Synth Synthesize Analogs In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Optimized Lead

Troubleshooting & Optimization

Technical Support Center: 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromoindoline hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary purification techniques for this compound and related intermediates involve recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities. For crude products with a significant amount of impurities, column chromatography is often employed, followed by recrystallization of the hydrochloride salt to achieve high purity. In some synthetic procedures, the product is purified by column chromatography before being converted to the hydrochloride salt and potentially recrystallized.[1]

Q2: What is the typical appearance and stability of 5-Bromoindoline and its derivatives?

A2: 5-Bromoindole, a related compound, is typically an off-white to light yellow crystalline solid.[2][3] It is moderately stable under standard ambient conditions but can be sensitive to light and moisture.[2][3] The hydrochloride salt, this compound, is expected to be a solid. Stability can be a concern, and forced degradation studies are recommended to understand its behavior under stress conditions such as heat, light, and varying pH.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the main compound and any impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

Q4: Are there any known incompatibilities for 5-Bromoindoline and related compounds?

A4: Yes, 5-bromoindole is incompatible with strong acids, bases, and reactive metals.[3] Handling should be performed under controlled laboratory conditions to avoid potential reactions.[3]

Troubleshooting Guides

Low Yield After Purification

Q: I am experiencing a low yield of this compound after recrystallization. What are the possible causes and solutions?

A: Low recovery can stem from several factors. Consult the following table for potential causes and recommended actions.

Potential Cause Recommended Solution
Inappropriate Solvent System The compound may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvent systems or solvent ratios to find conditions where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Excessive Solvent Volume Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, the product can precipitate out on the filtration apparatus. Ensure your filtration setup is pre-heated, and perform the hot filtration step as quickly as possible.
Incomplete Precipitation The cooling time may be insufficient for complete crystallization. Allow the solution to cool slowly to room temperature and then chill it in an ice bath to maximize crystal formation.
Oily Product Instead of Solid Crystals

Q: My this compound is "oiling out" and not forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present.

Caption: Troubleshooting workflow for an oily product during recrystallization.

Persistent Colored Impurities

Q: I am unable to remove a persistent color from my this compound sample. What can I do?

A: Colored impurities are common in indole-containing compounds due to oxidation or side reactions.

  • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution during recrystallization. The activated carbon will adsorb the colored impurities. Be cautious, as adding too much can also adsorb your product and reduce the yield.

  • Column Chromatography: If activated carbon is ineffective, column chromatography is a more robust method for separating colored impurities.

  • Chemical Treatment: In some cases, a dilute solution of a reducing agent like sodium bisulfite can be used to quench colored byproducts from oxidation.[6][7]

Experimental Protocols

Protocol 1: Recrystallization of a Hydrochloride Salt

This is a general procedure that can be adapted for this compound. The choice of solvent is critical and may require some experimentation. For amine hydrochlorides, alcoholic solvents or aqueous alcohol mixtures are often effective.[8]

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Protocol 2: Forced Degradation Study

A forced degradation study helps to understand the stability of the compound under various stress conditions.[5][9]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 100 °C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products. The goal is to achieve 5-20% degradation.[9]

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis (0.1M HCl, Heat) Sample Sample at Time Points A->Sample B Base Hydrolysis (0.1M NaOH, Heat) B->Sample C Oxidation (3% H2O2, RT) C->Sample D Thermal (Solid, Heat) D->Sample Start 5-Bromoindoline HCl Stock Solution Start->A Expose Start->B Expose Start->C Expose Start->D Expose Analyze HPLC Analysis Sample->Analyze End Assess Stability & Degradation Profile Analyze->End

Caption: Workflow for a forced degradation study of this compound.

Quantitative Data Summary

The following table summarizes yields for the synthesis of 5-bromoindoline from various reported methods. Note that these are yields for the free base, and subsequent conversion to the hydrochloride salt and its purification may affect the overall yield.

Starting Material Reagents Yield (%) Purity (%) Reference
N-acetyl-5-bromoindolineConcentrated HCl, Ethanol98.04>99[10]
5-bromo-N-formyl indolineMethanol, Potassium hydroxide8595[10]
5-bromoindoleNaBH3CN, Acetic Acid(Not specified, crude used directly)(Not specified)[10]
1-acetyl-5-bromoindolineConcentrated HCl, Methanol90.32≥99[11]

References

Technical Support Center: 5-Bromoindoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Bromoindoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common synthetic routes start from either 5-bromoindole, which is reduced to 5-bromoindoline, or from indoline, which is first N-acetylated, then brominated, and finally deprotected to yield 5-bromoindoline. The resulting 5-bromoindoline free base is then converted to its hydrochloride salt.

Q2: What are the critical parameters to control during the bromination of N-acetylindoline?

A2: Temperature control is crucial to prevent over-bromination and the formation of di- or poly-brominated side products. The reaction is typically carried out at low temperatures (0-5 °C) with slow, dropwise addition of the brominating agent. Stoichiometry of the brominating agent should also be carefully controlled.

Q3: My this compound product is off-color. What is the likely cause and how can I purify it?

A3: An off-color product can be due to impurities from the synthesis, such as residual starting materials, side-products, or oxidation of the indoline ring. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/ether or by steam distillation of the free base before salt formation.

Q4: I am observing a low yield in the final hydrochloride salt formation step. What could be the issue?

A4: Low yields in the salt formation step can be due to incomplete reaction, loss of product during isolation and washing, or the formation of a highly soluble salt in the chosen solvent system. Ensure the complete conversion of the free base to the salt by monitoring the pH. Careful selection of the crystallization solvent is also critical to maximize precipitation and recovery.

Q5: Is this compound prone to stability issues?

A5: Indoline compounds can be sensitive to oxidation, which may lead to discoloration over time. The hydrochloride salt is generally more stable than the free base. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere.[1] As with many hydrochloride salts, hygroscopicity can be a concern, so storage in a desiccated environment is advisable.

Troubleshooting Guides

Issue 1: Low Yield of 5-Bromoindoline

Symptoms:

  • Significantly lower than expected mass of 5-bromoindoline obtained after the reaction and work-up.

  • TLC or HPLC analysis of the crude product shows a large amount of unreacted starting material or multiple side products.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reduction of 5-Bromoindole Ensure the reducing agent (e.g., NaBH3CN) is fresh and added in the correct stoichiometric amount. Monitor the reaction progress by TLC until the starting material is fully consumed.
Inefficient Bromination of N-Acetylindoline Maintain a low temperature (0-5°C) during the addition of the brominating agent to prevent unwanted side reactions.[2] Ensure vigorous stirring to promote homogeneity.
Incomplete Deprotection of N-Acetyl-5-bromoindoline The deprotection step using concentrated hydrochloric acid may require elevated temperatures (e.g., 70-78°C) and sufficient reaction time (e.g., 4 hours) for complete conversion.[3][4][5]
Loss of Product During Work-up 5-Bromoindoline has some solubility in water. Minimize the volume of aqueous washes during the extraction process. Ensure the pH is appropriately adjusted to either the free base or the salt to minimize solubility in the undesired phase.
Issue 2: Formation of Impurities

Symptoms:

  • The appearance of multiple spots on a TLC plate of the crude product.

  • Broad or multiple peaks in the HPLC chromatogram.

  • The final product is an oil or a discolored solid.

Possible Causes and Solutions:

CauseRecommended Solution
Over-bromination Carefully control the stoichiometry of the brominating agent (e.g., bromine or NBS). Add the brominating agent slowly and at a low temperature to improve selectivity for mono-bromination.[2]
Oxidation of the Indoline Ring Indolines can be susceptible to air oxidation. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially if the reaction is run at elevated temperatures.
Side Reactions from Unstable Intermediates In some synthetic routes, intermediates may be unstable. It may be preferable to use a one-pot synthesis without isolating the intermediate to minimize decomposition.[2]
Inappropriate Reaction Conditions The choice of acid catalyst, reaction temperature, and time are critical and may require optimization for your specific setup.[2]
Issue 3: Difficulty in Crystallizing this compound

Symptoms:

  • The product remains as an oil or a glassy solid after the addition of HCl.

  • The product precipitates as a sticky solid that is difficult to filter and dry.

Possible Causes and Solutions:

CauseRecommended Solution
High Solubility in the Chosen Solvent The hydrochloride salt may be too soluble in the reaction solvent. Try adding an anti-solvent (a solvent in which the salt is poorly soluble, e.g., diethyl ether or hexane) to induce precipitation.
Presence of Impurities Impurities can inhibit crystallization. Purify the 5-bromoindoline free base by column chromatography or distillation before forming the hydrochloride salt.
Insufficient Time for Nucleation and Crystal Growth Allow sufficient time for crystallization to occur, potentially at a lower temperature. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Hygroscopicity Hydrochloride salts can be hygroscopic, leading to the formation of a sticky or oily product.[6] Perform the crystallization and filtration under a dry atmosphere if possible. Dry the final product thoroughly under vacuum.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindoline from N-Acetyl-5-bromoindoline

This protocol describes the deprotection of N-acetyl-5-bromoindoline to yield 5-bromoindoline.[3][4][5]

Materials:

  • N-acetyl-5-bromoindoline

  • Concentrated hydrochloric acid

  • Methanol or Ethanol

  • Sodium hydroxide solution (e.g., 30%)

  • Dichloromethane or Chloroform

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, combine N-acetyl-5-bromoindoline (1 equivalent), concentrated hydrochloric acid (e.g., 1.2 equivalents), and methanol or ethanol.

  • Stir the mixture and heat it to 70-78°C for approximately 4 hours, monitoring the reaction by TLC until the starting material has been consumed.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with dichloromethane or chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain 5-bromoindoline.

Protocol 2: Preparation of this compound

This protocol describes the conversion of 5-bromoindoline free base to its hydrochloride salt.

Materials:

  • 5-Bromoindoline

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether) or gaseous HCl

Procedure:

  • Dissolve the 5-bromoindoline free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for a further 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 cluster_final Final Product Formation Indoline Indoline Acetylation N-Acetylation Indoline->Acetylation Bromoindole 5-Bromoindole Reduction Reduction Bromoindole->Reduction Bromination Bromination Acetylation->Bromination Deprotection Deprotection (HCl) Bromination->Deprotection FreeBase 5-Bromoindoline (Free Base) Deprotection->FreeBase Reduction->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation FinalProduct 5-Bromoindoline Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_freebase Free Base Synthesis Issues cluster_salt Salt Formation Issues Start Low Yield of 5-Bromoindoline HCl Check_FreeBase Check Purity and Yield of 5-Bromoindoline Free Base Start->Check_FreeBase Check_SaltFormation Investigate Salt Formation Step Start->Check_SaltFormation Incomplete_Reaction Incomplete Reaction? Check_FreeBase->Incomplete_Reaction Incomplete_Precipitation Incomplete Precipitation? Check_SaltFormation->Incomplete_Precipitation Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Reaction Yes Workup_Loss Loss During Work-up? Side_Reactions->Workup_Loss No Purify_Intermediate Purify Intermediate or Crude Product Side_Reactions->Purify_Intermediate Yes Modify_Workup Modify Extraction/ Washing Procedure Workup_Loss->Modify_Workup Yes Oily_Product Product Oiling Out? Incomplete_Precipitation->Oily_Product No Change_Solvent Change Solvent/ Add Anti-solvent Incomplete_Precipitation->Change_Solvent Yes Check_Purity_Again Re-purify Free Base Oily_Product->Check_Purity_Again Yes, due to impurities Control_Hygroscopicity Dry Solvents/ Inert Atmosphere Oily_Product->Control_Hygroscopicity Yes, due to moisture

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: A Troubleshooting Guide for Reactions with 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5-bromoindoline hydrochloride, this guide provides a comprehensive resource for troubleshooting common reactions. This document, presented in a question-and-answer format, directly addresses potential issues encountered during experimentation, offering detailed protocols and data-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in a reaction?

A1: The primary challenge arises from the fact that it is a hydrochloride salt. The protonated indoline nitrogen is not nucleophilic and will not participate in reactions like N-acylation or N-alkylation without prior neutralization. For reactions like Suzuki coupling, while the C-Br bond is the reactive site, the overall solubility and the need for a specific base to liberate the free amine can impact the reaction outcome. Inadequate neutralization can lead to low yields or reaction failure.

Q2: How do I handle the in-situ neutralization of this compound before my reaction?

A2: In-situ neutralization is a common and efficient approach. It involves adding a base to the reaction mixture containing the hydrochloride salt to generate the free 5-bromoindoline. The choice of base is critical and depends on the specific reaction. For N-acylation, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. For Suzuki coupling, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically employed as they also play a role in the catalytic cycle. It is crucial to use at least one equivalent of the base to neutralize the hydrochloride, with additional equivalents often required for the reaction itself.

Q3: Can I use this compound directly in a Suzuki coupling reaction?

A3: Yes, but with careful consideration of the reaction conditions. The base required for the Suzuki coupling mechanism (to activate the boronic acid) can often simultaneously neutralize the hydrochloride salt. However, you must ensure that a sufficient amount of base is present for both purposes. It is advisable to add the base and stir for a short period before adding the catalyst and other reagents to ensure the free amine is generated.

Troubleshooting Guide

N-Acylation of this compound

Problem 1: Low to no yield of the N-acylated product.

  • Potential Cause: Incomplete neutralization of the hydrochloride salt.

    • Solution: The indoline nitrogen must be deprotonated to become nucleophilic. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to neutralize the HCl. For a successful acylation, an excess of the base (e.g., 1.1-1.5 equivalents) is recommended to also scavenge the HCl generated during the reaction with the acyl chloride.

  • Potential Cause: The acylating agent is not reactive enough.

    • Solution: If using a less reactive acylating agent like an anhydride or an ester, consider switching to the more reactive acyl chloride. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1]

  • Potential Cause: Poor solubility of the hydrochloride salt.

    • Solution: Ensure the chosen solvent can dissolve the hydrochloride salt, at least partially, to allow for neutralization. Aprotic polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

Problem 2: Formation of multiple unidentified side products.

  • Potential Cause: The base is interfering with the reaction.

    • Solution: If using a nucleophilic base, it might compete with the indoline for the acylating agent. Stick to sterically hindered, non-nucleophilic bases like DIPEA.

  • Potential Cause: The reaction temperature is too high, causing decomposition.

    • Solution: N-acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can minimize side product formation.

Suzuki-Miyaura Cross-Coupling with this compound

Problem 1: The reaction fails to initiate, or stalls with significant starting material remaining.

  • Potential Cause: Insufficient base to both neutralize the hydrochloride and facilitate the catalytic cycle.

    • Solution: The Suzuki-Miyaura reaction requires a base to activate the boronic acid for transmetalation.[2] When starting with the hydrochloride salt, additional base is needed for its neutralization. A common practice is to use 2-3 equivalents of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Potential Cause: Catalyst deactivation.

    • Solution: The palladium catalyst is sensitive to oxygen.[3] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). If palladium black is observed, it's a sign of catalyst decomposition. Consider using a more robust catalyst system, such as a pre-catalyst with a Buchwald ligand (e.g., SPhos).

  • Potential Cause: Poor quality of the boronic acid.

    • Solution: Boronic acids can degrade over time. Use fresh, high-quality boronic acid. Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a significant side reaction.[4]

Problem 2: Low yield of the desired coupled product with the formation of debrominated starting material.

  • Potential Cause: Reductive debromination.

    • Solution: This side reaction can be promoted by certain impurities or reaction conditions. While less common for 5-bromoindoline compared to 5-bromoindole (where the N-H can be deprotonated), ensuring an oxygen-free environment and using a well-defined catalyst system can help minimize this.[4]

  • Potential Cause: Homocoupling of the boronic acid.

    • Solution: This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen or high catalyst loadings.[4] Thoroughly degassing the reaction mixture and slightly reducing the catalyst loading can mitigate this issue.

Quantitative Data Summary

Reaction TypeReagentsBaseSolventTemperature (°C)Typical Yield (%)Reference
N-Acylation Acetyl chlorideTriethylamineDCM0 to RT85-95[5]
Benzoyl chloridePyridineDCM0 to RT>90[5]
Carboxylic acid, DCC, DMAPDMAPCH₂Cl₂RT70-91[1]
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9560-90[6]
Arylboronic acid, Pd(OAc)₂, SPhosK₂CO₃H₂O/Acetonitrile3770-95[7]
Arylboronic acid, Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80-10075-95[4]

Experimental Protocols

Protocol 1: N-Acetylation of this compound
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolution & Neutralization: Add anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.2 eq). Stir the suspension at room temperature for 15-20 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound
  • Preparation: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 2-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[6][7]

Visualizations

Troubleshooting_NAcylation start Low/No Yield in N-Acylation cause1 Incomplete Neutralization? start->cause1 cause2 Low Reactivity of Acylating Agent? start->cause2 cause3 Poor Solubility? start->cause3 solution1 Add >1 eq. of non-nucleophilic base (e.g., TEA, DIPEA) cause1->solution1 Yes solution2 Use acyl chloride Add cat. DMAP cause2->solution2 Yes solution3 Use appropriate aprotic polar solvent (e.g., DCM, THF) cause3->solution3 Yes

Caption: Troubleshooting logic for low-yield N-acylation reactions.

Suzuki_Workflow prep 1. Preparation (Add Solids to Flask) inert 2. Inert Atmosphere (Evacuate & Backfill) prep->inert add_reagents 3. Add Degassed Solvents & Catalyst inert->add_reagents react 4. Reaction (Heat & Stir) add_reagents->react workup 5. Work-up (Cool, Dilute, Filter) react->workup purify 6. Purification (Extraction & Chromatography) workup->purify

References

Technical Support Center: Optimizing the Synthesis of 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Bromoindoline hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Bromoindoline?

A1: A prevalent method for synthesizing 5-Bromoindoline is the reduction of 5-bromoindole.[1] This is often achieved using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in an acidic solvent such as acetic acid.[1] Another route involves the deprotection of N-acetyl-5-bromoindoline, typically with hydrochloric acid in an alcohol solvent.[1][2]

Q2: Why is sodium cyanoborohydride (NaBH₃CN) a preferred reducing agent for this transformation?

A2: Sodium cyanoborohydride is a mild reducing agent that is particularly effective for the selective reduction of iminium ions in the presence of less reactive carbonyl groups.[3][4] In the acidic conditions used for the reduction of indoles, the substrate is protonated, which facilitates the reduction. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) allows for more controlled reactions under slightly acidic conditions.[3][4]

Q3: How is the 5-Bromoindoline free base converted to its hydrochloride salt?

A3: While specific protocols for the hydrochloride salt formation of 5-bromoindoline are not detailed in the provided search results, a general and standard procedure involves dissolving the purified 5-bromoindoline free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). A solution of hydrogen chloride in an organic solvent (like HCl in diethyl ether or dioxane) is then added, typically at a reduced temperature, to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Q4: What are the best practices for purifying the final 5-Bromoindoline product?

A4: After the reaction, the crude product is typically worked up by neutralizing the acid and extracting the free base into an organic solvent.[1] Further purification can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol and water, is a common and effective technique.[5] For challenging separations or to remove colored impurities, column chromatography on silica gel may be necessary.[5] Indole and indoline compounds can be prone to oxidation, which leads to coloration, so purification should be carried out promptly.[6]

Q5: What are the critical safety precautions when working with sodium cyanoborohydride?

A5: Sodium cyanoborohydride is a potential source of cyanide.[3] When acidified, it can release highly toxic hydrogen cyanide (HCN) gas.[7] Therefore, all reactions involving NaBH₃CN under acidic conditions must be performed in a well-ventilated fume hood. A basic workup is often recommended to quench any residual reagent and prevent HCN evolution.[7]

Troubleshooting Guide

Issue 1: Low or No Yield of 5-Bromoindoline during the Reduction of 5-Bromoindole.

  • Potential Cause: Incorrect pH of the reaction medium.

    • Recommended Solution: The reduction of the indole ring with NaBH₃CN requires acidic conditions to activate the substrate.[4] However, if the solution is too acidic, the NaBH₃CN reagent can decompose rapidly, releasing hydrogen and hydrogen cyanide gas.[7] It is recommended to use a mild acid like acetic acid as the solvent and to control the temperature, especially during the addition of the reducing agent.[1]

  • Potential Cause: Incomplete reaction.

    • Recommended Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction stalls, a small additional portion of NaBH₃CN can be added. Ensure the reaction is stirred for a sufficient amount of time, as some protocols specify reaction times of up to several hours at room temperature.[1]

  • Potential Cause: Degradation of the starting material or product.

    • Recommended Solution: Indole derivatives can be sensitive to strong acids and oxidative conditions.[8] Ensure the starting 5-bromoindole is of high purity. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

Issue 2: The final product is discolored (yellow, brown, or tan).

  • Potential Cause: Oxidation of the indoline ring.

    • Recommended Solution: Indolines can be susceptible to air oxidation, which can lead to colored impurities.[6] It is advisable to minimize the exposure of the product to air and light, especially during purification and storage.[8] Purifying the commercial 5-bromoindole before use can also be beneficial as discoloration can be due to residual impurities from its synthesis.[5]

  • Potential Cause: Formation of polymeric byproducts.

    • Recommended Solution: Indoles can polymerize under strongly acidic conditions.[8] Using the recommended amount of acetic acid and maintaining the specified reaction temperature can help minimize this side reaction. If coloration is a persistent issue, treating a solution of the crude product with activated charcoal before recrystallization can help adsorb colored impurities.[5]

Issue 3: Difficulty in isolating the this compound salt.

  • Potential Cause: The hydrochloride salt is soluble in the chosen solvent.

    • Recommended Solution: The choice of solvent for salt formation is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Diethyl ether and ethyl acetate are common choices for this purpose. If the salt does not precipitate, try using a more non-polar solvent or cooling the solution to a lower temperature.

  • Potential Cause: Disproportionation of the salt.

    • Recommended Solution: If the hydrochloride salt is formed in the presence of water, it can sometimes convert back to the free base, a phenomenon known as disproportionation, especially for weakly basic compounds.[9][10] It is crucial to use anhydrous solvents and reagents during the salt formation step.

Data Presentation

The following table summarizes various reported conditions for the synthesis of 5-Bromoindoline, providing a comparative overview of different methodologies.

Starting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
5-BromoindoleNaBH₃CN, Acetic Acid0 to RT1--[1]
5-BromoindoleNaBH₃CN, Glacial Acetic AcidRT294.8-[1]
1-Acetyl-5-bromoindolineconc. HCl, Ethanol78498.04≥99[1]
1-Acetyl-5-bromoindolineconc. HCl, Methanol70-90.32≥99[2]
5-Bromo-N-formyl indolineKOH, Methanol60-65-8093[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindoline from 5-Bromoindole via Reduction [1]

  • Dissolution: Dissolve 5-bromoindole (e.g., 8g, 40.8 mmol) in glacial acetic acid (50 mL) in a suitable reaction flask.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (e.g., 5.3g, 81.6 mmol) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding it to water. Adjust the pH to approximately 8 using a 1 M sodium hydroxide solution. This may cause the product to precipitate.

  • Isolation: Collect the solid precipitate by suction filtration.

  • Purification: Wash the filter cake with water and dry it to obtain 5-bromoindoline. Further purification can be done by recrystallization if necessary.

Protocol 2: Synthesis of 5-Bromoindoline from 1-Acetyl-5-bromoindoline via Deprotection [2]

  • Reaction Setup: In a reaction flask, combine 1-acetyl-5-bromoindoline (e.g., 38g, 0.16 mol), concentrated hydrochloric acid (41g), and methanol (50g).

  • Heating: Stir the mixture and heat it to 70°C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material has been completely consumed.

  • Neutralization: Cool the reaction mixture and neutralize it with a 30% sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 397g).

  • Isolation: Combine the organic layers and recover the solvent under reduced pressure to yield the 5-bromoindoline product.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and troubleshooting logic for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis start Start: 5-Bromoindole dissolve Dissolve in Glacial Acetic Acid start->dissolve add_nabh3cn Add NaBH3CN (portion-wise at RT) dissolve->add_nabh3cn reaction Stir at RT (2h) Monitor by TLC add_nabh3cn->reaction workup Quench with H2O Neutralize to pH 8 (NaOH) reaction->workup extract Extract with Organic Solvent (e.g., DCM) workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify dissolve_base Dissolve Purified Base in Anhydrous Solvent (e.g., Ether) purify->dissolve_base add_hcl Add HCl Solution (e.g., HCl in Ether) dissolve_base->add_hcl precipitate Collect Precipitate by Filtration add_hcl->precipitate end_product Final Product: 5-Bromoindoline HCl precipitate->end_product G Troubleshooting Low Yield in 5-Bromoindole Reduction start Problem: Low Yield check_sm Is Starting Material Consumed (by TLC)? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No check_side_products Are there significant side products (by TLC)? check_sm->check_side_products Yes no_path No sol_incomplete1 Check NaBH3CN quality/amount. Add more if necessary. incomplete_rxn->sol_incomplete1 sol_incomplete2 Increase reaction time. incomplete_rxn->sol_incomplete2 sol_incomplete3 Ensure proper mixing. incomplete_rxn->sol_incomplete3 yes_path Yes side_rxn Side Reactions Occurring check_side_products->side_rxn Yes workup_issue Product Loss During Workup/ Purification check_side_products->workup_issue No yes_side_path Yes sol_side1 Check pH. Too acidic can cause reagent decomposition. side_rxn->sol_side1 sol_side2 Control temperature. Run at 0°C to RT. side_rxn->sol_side2 sol_side3 Check for starting material impurities. side_rxn->sol_side3 no_side_path No sol_workup1 Ensure complete extraction. Perform multiple extractions. workup_issue->sol_workup1 sol_workup2 Optimize purification. (e.g., solvent for recrystallization). workup_issue->sol_workup2 sol_workup3 Check for product volatility during solvent removal. workup_issue->sol_workup3

References

Side-product formation in 5-Bromoindoline hydrochloride synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Bromoindoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound can originate from the synthesis of the precursor, 5-bromoindole, the reduction step to 5-bromoindoline, and the final salt formation. The most common impurities include:

  • Unreacted 5-Bromoindole: Incomplete reduction of the starting material.

  • Indoline: Formed by the dehalogenation of 5-Bromoindoline during catalytic hydrogenation.[1][2]

  • Dibromoindolines (e.g., 5,7-dibromoindoline): Resulting from over-bromination during the synthesis of the 5-bromoindole precursor.

  • Oxidation Products: Indolines are susceptible to air oxidation, which can lead to the formation of the corresponding 5-bromoindole or other colored byproducts.[3]

  • Dimeric Impurities: Indolines can undergo oxidative dimerization.[4]

Q2: My final product is off-white/colored. What is the likely cause and how can I fix it?

A2: A colored product often indicates the presence of oxidized impurities. Indole and indoline compounds can be sensitive to air and light, leading to the formation of colored byproducts.[5] To obtain a colorless product, consider the following:

  • Purification of the 5-bromoindole precursor: Purifying the starting 5-bromoindole by recrystallization or steam distillation can remove colored impurities before the reduction step.[6]

  • Inert atmosphere: Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Charcoal treatment: During recrystallization, adding activated charcoal can help adsorb colored impurities.

Q3: I am observing a significant amount of indoline in my product. How can I prevent this?

A3: The formation of indoline is due to the reductive dehalogenation of the bromo group.[7][8] This is a common side reaction during catalytic hydrogenation. To minimize its formation:

  • Catalyst selection: The choice of catalyst can influence the extent of dehalogenation.

  • Reaction conditions: Carefully control the reaction temperature, pressure, and time. Harsher conditions can promote dehalogenation.

  • Alternative reducing agents: Consider using alternative reducing agents to catalytic hydrogenation if dehalogenation is a persistent issue.

Q4: Are there any side-products specifically from the hydrochloride salt formation step?

A4: The formation of the hydrochloride salt is typically a clean acid-base reaction between the amine and hydrochloric acid.[9][10] However, issues can arise from:

  • Excess HCl: Using a large excess of hydrochloric acid can lead to a product that is difficult to handle and may require additional purification steps to remove the excess acid.

  • Solvent choice: The choice of solvent for the salt formation can affect the crystallinity and purity of the final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete reduction of 5-bromoindole Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. If the reaction stalls, consider adding more reducing agent or extending the reaction time.
Decomposition of the product Indolines can be sensitive to acidic conditions and heat. Ensure that the work-up and purification steps are performed under mild conditions.
Loss of product during work-up/purification Optimize extraction and recrystallization procedures to minimize product loss. Ensure the pH is appropriately adjusted during extractions to keep the product in the desired phase.
Side-reactions (e.g., dehalogenation) Optimize reaction conditions as described in Q3 of the FAQ section to minimize the formation of byproducts.
Issue 2: Presence of Multiple Impurities in the Final Product
Impurity Source Removal Strategy
Unreacted 5-Bromoindole Incomplete reductionOptimize the reduction step. Can be removed by column chromatography or careful recrystallization.
Indoline Dehalogenation during reductionOptimize reduction conditions. Separation from 5-bromoindoline can be challenging due to similar polarities. Fractional crystallization or preparative chromatography may be necessary.
Dibromoindolines Impurity in starting materialPurify the 5-bromoindole precursor before reduction. Can be removed by column chromatography.
Oxidized/Colored Impurities Air oxidationWork under an inert atmosphere. Can be removed by treatment with activated charcoal during recrystallization.

Experimental Protocols

Synthesis of 5-Bromoindoline from 5-Bromoindole via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 5-bromoindole.

  • Preparation: In a high-pressure reactor, dissolve 5-bromoindole (1.0 eq) in a suitable solvent (e.g., toluene). Add a catalyst, such as palladium on carbon (10% w/w).

  • Hydrogenation: Purge the reactor with nitrogen several times, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 2.20 MPa) and heat to the desired temperature (e.g., 100°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The crude 5-bromoindoline can be used directly for the next step or purified further.

Purification of this compound by Recrystallization

This is a general protocol for the recrystallization of amine hydrochlorides.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture with water).[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Cooling: Further cool the solution in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Purity and Yield Data for 5-Bromoindoline Synthesis and Purification

Synthetic Step/Purification Method Starting Material Product Purity (%) Yield (%) Reference
Hydrogenation of IndoleIndoleIndoline≥96 (GC)92.34
Deacetylation of N-acetyl-5-bromoindolineN-acetyl-5-bromoindoline5-Bromoindoline≥9990.32
Reduction of 5-bromoindole5-bromoindole5-Bromoindoline94.8-[12]
Purification of 5-bromoindole by steam distillationCrude 5-bromoindole5-Bromoindole>99-[6]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 5-Bromoindoline cluster_purification Purification and Salt Formation 5-Bromoindole 5-Bromoindole Reduction Reduction 5-Bromoindole->Reduction e.g., H2, Pd/C Crude_5-Bromoindoline Crude_5-Bromoindoline Reduction->Crude_5-Bromoindoline Purification Purification Crude_5-Bromoindoline->Purification Recrystallization or Chromatography Pure_5-Bromoindoline Pure_5-Bromoindoline Purification->Pure_5-Bromoindoline HCl_Addition HCl_Addition Pure_5-Bromoindoline->HCl_Addition e.g., HCl in Ether 5-Bromoindoline_HCl 5-Bromoindoline_HCl HCl_Addition->5-Bromoindoline_HCl

Caption: General workflow for the synthesis and purification of this compound.

Side_Product_Formation 5-Bromoindole 5-Bromoindole Reduction_Step Reduction (e.g., H2/Pd-C) 5-Bromoindole->Reduction_Step 5-Bromoindoline_Target 5-Bromoindoline (Target Product) Reduction_Step->5-Bromoindoline_Target Desired Pathway Indoline_Side_Product Indoline (Dehalogenation) Reduction_Step->Indoline_Side_Product Side Reaction Unreacted_Starting_Material Unreacted 5-Bromoindole (Incomplete Reaction) Reduction_Step->Unreacted_Starting_Material Oxidation_Side_Product Oxidized Products (Air Exposure) 5-Bromoindoline_Target->Oxidation_Side_Product Side Reaction Dimer_Side_Product Dimeric Products 5-Bromoindoline_Target->Dimer_Side_Product Side Reaction

Caption: Potential side-product formation pathways during the synthesis of 5-Bromoindoline.

References

Technical Support Center: Recrystallization of 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoindoline hydrochloride. The following sections offer detailed methodologies and solutions to common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For this compound, which is often synthesized as an intermediate in drug development, achieving high purity is essential for subsequent reactions and for ensuring the quality and safety of the final active pharmaceutical ingredient.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For amine hydrochlorides, polar solvents are generally a good starting point.[1] Based on the properties of analogous compounds, alcohols such as ethanol, isopropanol, or a mixture of ethanol and water are recommended.[1] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of material.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system, also known as anti-solvent crystallization, can be very effective. This method is particularly useful if the compound is too soluble in one solvent and insoluble in another.[1] A common approach is to dissolve the this compound in a minimal amount of a "good" solvent (e.g., a polar solvent like ethanol) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent, e.g., a less polar solvent like diethyl ether or toluene) until the solution becomes turbid.[1] Slow cooling of this saturated solution should then induce crystallization.

Troubleshooting Guide

Q4: My this compound is not crystallizing upon cooling. What should I do?

A4: Failure to crystallize is a common issue and can be due to several factors:

  • Too much solvent: This is the most frequent reason for crystallization failure.[1] To resolve this, you can evaporate some of the solvent by gently heating the solution or using a rotary evaporator to reduce the volume and then attempt to cool the solution again.[1]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of pure this compound.

  • Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: My compound has "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the melting point of the compound is low or when the solution is cooled too quickly.[1][2] To address this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Allow the solution to cool very slowly and without disturbance.

  • Consider using a different solvent or a mixed solvent system.

Q6: The yield of my recrystallized this compound is very low. How can I improve it?

A6: A low yield can be frustrating. Here are some potential causes and solutions:

  • Using excess solvent: As mentioned earlier, using too much solvent will result in a significant amount of your product remaining in the mother liquor.[2] Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[2]

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q7: The purity of my recrystallized product has not improved significantly. What went wrong?

A7: If the purity has not improved, consider the following:

  • Cooling rate: Cooling the solution too quickly can trap impurities within the crystal lattice.[2] A slow, undisturbed cooling process is crucial for forming pure crystals.

  • Insoluble impurities: If there were insoluble impurities in your crude product, they should have been removed by hot filtration before cooling.[2]

  • Soluble impurities: If the impurities have similar solubility profiles to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by another method, such as column chromatography, may be necessary.

Data Presentation

Table 1: Qualitative Solubility of Analogous Amine Hydrochlorides in Various Solvents

This table provides a general guide for selecting a suitable recrystallization solvent for this compound based on the solubility of similar compounds.[1] Actual solubility should be determined experimentally.

Compound NameSolventTemperatureSolubility
p-Toluidine hydrochlorideWater20°C0.1 g/100 mL
Ethanol-Soluble
Ether-Soluble
o-Toluidine hydrochlorideChloroform-Low solubility
o-Aminophenol hydrochlorideWater-Freely soluble
Alcohol-Freely soluble
p-AminophenolHot Water-Recrystallizable
Alcohols-Moderately soluble
m-AminophenolHot Water-Soluble
Ethanol-Very soluble
Acetone-Very soluble
2-AminophenolHot Water-Soluble

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, isopropanol, methanol, water, or mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves. Add the hot solvent portion-wise to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying to remove any residual solvent.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Product Oils Out crystals_form->oiling_out Oils Out end Pure Product collect_crystals->end low_yield Low Yield collect_crystals->low_yield Check Yield reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor reduce_solvent->cool induce_crystallization->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool

Troubleshooting workflow for the recrystallization of this compound.

References

Handling and safety precautions for 5-Bromoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 5-Bromoindoline hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[1].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required[3].

  • Skin and Body Protection: A laboratory coat, long-sleeved shirt, and long pants are necessary to prevent skin contact. For larger quantities or where there is a risk of splashing, impervious clothing may be required[1].

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used[3].

Q3: What are the proper storage conditions for this compound?

A3: To ensure stability and safety, this compound should be stored under the following conditions:

  • Keep the container tightly closed[1][4].

  • Store in a dry and well-ventilated place[1].

  • For long-term storage, it is recommended to store at -20°C in a freezer[3][4].

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate action is crucial in case of exposure. Follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1][4].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[1][5].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1][6].

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents and strong acids, as these are incompatible with this compound[4][7].

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₈BrN · HCl[3]
Molecular Weight 198.06 g/mol (base)[2][3]
Appearance Solid powder, may be beige[4]
Melting Point 36-40 °C (for 5-Bromoindoline base)[3]
Storage Temperature -20°C[3][4]
GHS Hazard Codes H302, H315, H319, H335[2][3]

Experimental Protocols

Detailed Methodology for Preparing a Solution of this compound

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment: analytical balance, weigh boat, spatula, volumetric flask, and appropriate solvent.

    • Don all required PPE as outlined in the FAQ section.

  • Weighing the Compound:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolving the Compound:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask to dissolve the powder.

    • Once dissolved, add more solvent until the final desired volume is reached.

    • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the solution to a clearly labeled storage vial.

    • The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions, typically at -20°C or -80°C for long-term stability.

  • Waste Disposal:

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the appropriate hazardous waste container.

    • Clean all glassware and equipment thoroughly.

Visualizations

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Carefully Collect Material (Avoid creating dust) contain->collect waste Place in Labeled Hazardous Waste Container collect->waste decontaminate Decontaminate the Area waste->decontaminate report Report the Incident decontaminate->report Safety_Precautions_Logic Logical Relationships of Safety Precautions handling Handling 5-Bromoindoline Hydrochloride engineering Engineering Controls (Fume Hood) handling->engineering ppe Personal Protective Equipment handling->ppe admin Administrative Controls (SOPs, Training) handling->admin safe_handling Safe Handling Achieved engineering->safe_handling ppe->safe_handling admin->safe_handling

References

Validation & Comparative

Comparing synthesis efficiency of 5-Bromoindoline hydrochloride methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 5-Bromoindoline hydrochloride is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of common synthetic methods for 5-bromoindoline, supported by experimental data to inform methodology selection.

Comparison of Synthesis Efficiency

The synthesis of 5-bromoindoline is primarily achieved through two main strategies: the deacetylation of an acetylated precursor and the reduction of 5-bromoindole. A multi-step approach starting from indole is also common, culminating in the deacetylation step. The efficiency of these methods can be evaluated based on chemical yield, reaction time, and temperature.

Method/StepStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Method 1: Deacetylation 1-Acetyl-5-bromoindolineConcentrated HCl, Ethanol78498.04≥99[1][2]
1-Acetyl-5-bromoindolineConcentrated HCl, Methanol70Not Specified90.32≥99[3]
Method 2: Reduction 5-BromoindoleNaBH₃CN, Acetic AcidRoom Temp.1-2Not SpecifiedNot Specified[2]
Multi-step Synthesis (Final Step)
Step 4: DeacetylationN-acetyl-5-bromoindolineConcentrated HCl, Ethanol78498.04>99[2]

Note: The data presented is collated from various sources. Yields and reaction conditions may vary based on the specific experimental setup and scale. The reduction of 5-bromoindole is a viable method, though specific yield data for the hydrochloride salt was not detailed in the reviewed literature. The multi-step synthesis starting from indole involves several preceding steps (hydrogenation, acetylation, bromination) before the final deacetylation to yield 5-bromoindoline.[3][4]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Method 1: Deacetylation of 1-Acetyl-5-bromoindoline

This protocol is adapted from a high-yield procedure.[1][2]

Materials:

  • 1-Acetyl-5-bromoindoline (38 g, 0.16 mol)

  • Concentrated Hydrochloric Acid (31 g)

  • Ethanol (41 g)

  • 50% Sodium Hydroxide Solution

  • Chloroform

Procedure:

  • To a reaction flask, add 1-acetyl-5-bromoindoline, concentrated hydrochloric acid, and ethanol.

  • Stir the mixture thoroughly to obtain a homogeneous reaction mixture.

  • Heat the reaction mixture to 78°C and maintain for 4 hours. Monitor the reaction progress by chromatographic techniques until the starting material is completely consumed.

  • Cool the reaction mixture and neutralize it with a 50% sodium hydroxide solution.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase three times with chloroform.

  • Combine the organic layers and recover the solvent under reduced pressure to yield 5-bromoindoline.

  • To obtain the hydrochloride salt, the resulting 5-bromoindoline can be dissolved in a suitable solvent and treated with a solution of HCl.

Method 2: Reduction of 5-Bromoindole

This protocol describes the reduction of the indole ring to an indoline.[2]

Materials:

  • 5-Bromoindole (50.00 g, 0.26 mol)

  • Acetic Acid (500 mL)

  • Sodium Cyanoborohydride (NaBH₃CN) (40.00 g, 0.64 mol)

Procedure:

  • Dissolve 5-bromoindole in acetic acid in a reaction flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by quenching the excess reducing agent and neutralizing the acid, followed by extraction and purification of the 5-bromoindoline product.

  • The hydrochloride salt can then be formed by treatment with HCl.

Synthesis Comparison Workflow

The following diagram illustrates the logical flow for selecting a synthesis method for this compound based on key performance indicators.

G cluster_methods Synthesis Methods cluster_criteria Evaluation Criteria Method_1 Method 1: Deacetylation of N-Acetyl-5-bromoindoline Yield Yield (%) Method_1->Yield High (90-98%) Purity Purity (%) Method_1->Purity High (≥99%) Time Reaction Time (h) Method_1->Time Moderate (4h) Temp Temperature (°C) Method_1->Temp Moderate (70-78°C) Steps Number of Steps Method_1->Steps Single Step (from precursor) Method_2 Method 2: Reduction of 5-Bromoindole Method_2->Yield Variable Method_2->Purity Variable Method_2->Time Short (1-2h) Method_2->Temp Low (RT) Method_2->Steps Single Step (from precursor) Method_3 Method 3: Multi-step from Indole Method_3->Yield Overall yield dependent on multiple steps Method_3->Purity High Method_3->Time Long (multiple days) Method_3->Temp Variable Method_3->Steps Multiple Steps Decision Optimal Method Selection Yield->Decision Purity->Decision Time->Decision Temp->Decision Steps->Decision

Caption: Comparative workflow of this compound synthesis methods.

Conclusion

The deacetylation of 1-acetyl-5-bromoindoline stands out as a highly efficient method for producing 5-bromoindoline, with reported yields consistently above 90% and high purity.[1][2][3] While the reduction of 5-bromoindole offers a milder temperature profile, the overall efficiency may be more variable. The multi-step synthesis from indole is a comprehensive approach but involves more steps, which can impact the overall yield and production time. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. For projects requiring high purity and yield with a readily available precursor, the deacetylation method is a strong candidate.

References

Comparative Guide to the Biological Activity of 5-Bromoindoline Hydrochloride Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-bromoindoline derivatives and structurally related compounds, with a primary focus on their anticancer properties. While the core interest lies in 5-bromoindoline hydrochloride, the significant body of available research centers on the biological activities of 5-bromoindolin-2-one and 5-bromoindole derivatives. This document, therefore, presents a comprehensive overview of the latter, offering valuable insights into their mechanisms of action, potency, and potential as therapeutic agents. The data herein is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, facilitating the evaluation and development of novel therapeutics based on the halogenated indoline/indole scaffold.

Anticancer Activity: A Focus on Kinase Inhibition

Derivatives of 5-bromoindoline and related structures have emerged as potent inhibitors of key protein kinases implicated in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptor tyrosine kinases disrupts signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.

Comparative Cytotoxicity of 5-Bromoindoline/Indole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various 5-bromo-substituted indoline and indole derivatives against several human cancer cell lines. These compounds are compared with established anticancer drugs that were used as positive controls in the respective studies.

Table 1: Cytotoxicity of 1-Benzyl-5-bromoindolin-2-one Derivatives Against Cancer Cell Lines [1]

Compound IDDerivative StructureMCF-7 (Breast Cancer) IC₅₀ (µM)A-549 (Lung Cancer) IC₅₀ (µM)
7c 4-(p-fluorophenyl)thiazole bearing derivative7.17 ± 0.94> 50
7d 4-(p-chlorophenyl)thiazole bearing derivative2.93 ± 0.4731.25 ± 1.54
Doxorubicin Standard Chemotherapy Drug4.30 ± 0.846.21 ± 0.93

Table 2: Cytotoxicity of 5-Bromo-7-azaindolin-2-one Derivatives Against Cancer Cell Lines [2]

Compound IDDerivative StructureHepG2 (Liver Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)Skov-3 (Ovarian Cancer) IC₅₀ (µM)
23p 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety2.3572.8913.012
Sunitinib Standard Tyrosine Kinase Inhibitor31.59429.25725.432

Table 3: Cytotoxicity of 5-Bromoindole-2-carboxylic Acid Hydrazone Derivatives Against Cancer Cell Lines [3]

Compound IDDerivative StructureHepG2 (Liver Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)PC3 (Prostate Cancer) IC₅₀ (µM)
5BDBIC 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide14.3--
Sorafenib Standard Tyrosine Kinase Inhibitor6.2--
Comparative Kinase Inhibitory Activity

The primary mechanism for the observed cytotoxicity of many of these compounds is the direct inhibition of VEGFR-2 and EGFR tyrosine kinases.

Table 4: VEGFR-2 and EGFR Kinase Inhibitory Activity of Selected Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
7c VEGFR-20.728Sorafenib-
7d VEGFR-20.503Sorafenib-
Compound 3a *EGFRMost Potent of SeriesErlotinib-
Compound 5j EGFR0.085Erlotinib0.080
Compound 5j CDK20.016Dinaciclib0.020

Specific IC₅₀ value not provided in the source, but identified as the most potent derivative in its series against EGFR.[4][5]

Key Signaling Pathways

The anticancer activity of these 5-bromoindoline derivatives is primarily mediated through the inhibition of the VEGFR-2 and EGFR signaling pathways. Below are simplified diagrams illustrating these pathways and the point of inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates PKC PKC PLCg->PKC Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) PKC->Transcription AKT Akt PI3K->AKT AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 5-Bromoindoline Derivatives Inhibitor->VEGFR2 Inhibits (ATP Competition)

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates STAT3 STAT3 EGFR->STAT3 Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Invasion) mTOR->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Inhibitor 5-Bromoindoline Derivatives Inhibitor->EGFR Inhibits (ATP Competition)

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of 5-bromoindoline derivatives.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 5-bromoindoline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with 5-bromoindoline derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase, such as VEGFR-2 or EGFR.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescent signal is generated that is inversely proportional to the kinase activity; high kinase activity results in low ATP levels and a dim signal, while inhibition of the kinase leads to higher ATP levels and a brighter signal.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the 5-bromoindoline derivative (test inhibitor) in a suitable buffer. Prepare a master mix containing the kinase buffer, the peptide substrate, and ATP.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test inhibitor at various concentrations. Include wells for a positive control (kinase activity without inhibitor) and a blank (no kinase).

  • Kinase Reaction: Initiate the reaction by adding the purified recombinant kinase (e.g., VEGFR-2 or EGFR) to all wells except the blank. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

  • Signal Generation: Add a kinase detection reagent that converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5][6][7][8][9]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases.

Methodology:

  • Cell Treatment: Treat cancer cells with the 5-bromoindoline derivative at its IC₅₀ concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.

  • Staining: Rehydrate the cells in PBS and then treat them with RNase A to degrade RNA and prevent its staining. Stain the cells with a PI solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity is measured for a large population of cells (e.g., 10,000 events).

  • Data Analysis: The data is displayed as a histogram of DNA content. Software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.[3][10][11][12][13]

Apoptosis Assay by Annexin V Staining

This assay identifies cells undergoing apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. A viability dye like Propidium Iodide (PI) is used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest them as described for cell cycle analysis.

  • Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the fluorescence signals for both Annexin V and PI.

  • Data Analysis: The results are typically displayed as a dot plot, which allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[1][2][4][14]

Conclusion

The available data strongly suggests that 5-bromoindoline derivatives, particularly those based on the 5-bromoindolin-2-one and 5-bromoindole scaffolds, are a promising class of anticancer agents. Their primary mechanism of action involves the inhibition of key oncogenic kinases such as VEGFR-2 and EGFR, leading to cytotoxicity, cell cycle arrest, and induction of apoptosis in various cancer cell lines. Several derivatives have demonstrated potency comparable or superior to standard-of-care drugs in in vitro assays. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in the further investigation and development of these compounds as potential cancer therapeutics. Future studies should aim to explore the structure-activity relationships of true 5-bromoindoline derivatives and evaluate the in vivo efficacy and safety of the most promising candidates.

References

A Comparative Guide to Compounds Synthesized from 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis, characterization, and biological activity of various compounds derived from 5-bromoindoline hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile scaffold. The information presented is based on experimental data from peer-reviewed literature and technical sources.

Introduction to 5-Bromoindoline Derivatives

This compound is a key building block in medicinal chemistry, utilized for the synthesis of a wide range of heterocyclic compounds.[1] The presence of the bromine atom at the 5-position of the indoline ring significantly influences the physicochemical properties of the resulting molecules, often enhancing their biological activity.[2] Derivatives of 5-bromoindoline have shown promise as anticancer, antimicrobial, and neuroprotective agents.[2] This guide will focus on the characterization and comparative analysis of these derivatives, with a particular emphasis on their potential as anticancer agents targeting key signaling pathways.

Synthesis and Characterization

The synthesis of derivatives from 5-bromoindoline typically involves N-alkylation or acylation, followed by further modifications to introduce diverse functional groups. The resulting compounds are characterized using a suite of spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data Comparison

A thorough understanding of the spectroscopic characteristics of 5-bromoindoline and its derivatives is crucial for confirming successful synthesis and ensuring the purity of the compounds. The following tables summarize key spectroscopic data for 5-bromoindoline and representative derivatives.

Table 1: 1H and 13C NMR Spectroscopic Data

CompoundSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
5-BromoindolineCDCl₃7.11 (s, 1H, NH), 6.95 (d, 1H), 6.85 (dd, 1H), 6.60 (d, 1H), 3.55 (t, 2H), 3.05 (t, 2H)150.1, 131.9, 129.5, 127.9, 113.6, 111.9, 47.9, 29.8[3]
1-Acetyl-5-bromoindolineCDCl₃8.15 (d, 1H), 7.20 (dd, 1H), 7.10 (d, 1H), 4.10 (t, 2H), 3.10 (t, 2H), 2.20 (s, 3H)168.9, 142.5, 132.8, 129.8, 127.5, 117.2, 114.1, 49.5, 28.1, 24.3[3]
5-Bromo-1H-indoleCDCl₃8.10 (br s, 1H, NH), 7.80 (d, 1H), 7.25-7.15 (m, 3H), 6.50 (m, 1H)134.7, 129.8, 125.2, 124.1, 121.9, 112.8, 112.5, 102.4[4]

Table 2: IR, Mass Spectrometry, and UV-Vis Data

CompoundIR (cm⁻¹)Mass Spectrum (m/z)UV-Vis (λmax, nm)Reference
5-Bromoindoline3380 (N-H), 1600, 1480197/199 (M+)262, 310[3]
1-Acetyl-5-bromoindoline1660 (C=O), 1590, 1480239/241 (M+)258, 285, 293[3]
5-Bromo-1H-indole3410 (N-H), 1450196/198 (M+)275[3][5]

Biological Activity: A Comparative Analysis

Derivatives of 5-bromoindoline have been extensively evaluated for their biological activities, particularly as anticancer agents. The introduction of different substituents allows for the fine-tuning of their therapeutic properties.

Anticancer Activity

Several studies have demonstrated the potent antiproliferative effects of 5-bromoindoline derivatives against various human cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[2][7][8]

Table 3: In Vitro Anticancer Activity of 5-Bromoindoline Derivatives (IC₅₀ Values in µM)

CompoundTargetMCF-7 (Breast)A-549 (Lung)HeLa (Cervical)HepG2 (Liver)Reference
Doxorubicin (Reference) DNA Intercalation----[7]
Compound 7c VEGFR-27.17 ± 0.94---[7]
Compound 7d VEGFR-22.93 ± 0.47---[7]
5BDBIC VEGFR-2----[9]
(E)-5-bromo-3-(phenylimino)indolin-2-one -----[10]

Note: A comprehensive list of IC₅₀ values for various cell lines can be found in the cited literature. The table above presents a selection of data for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 5-bromoindoline derivatives and a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK BromoIndole_Derivative 5-Bromoindole Derivative BromoIndole_Derivative->EGFR Inhibits Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

experimental_workflow cluster_characterization Characterization start 5-Bromoindoline Hydrochloride synthesis Synthesis of Derivatives start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir bio_evaluation Biological Evaluation (e.g., MTT Assay) data_analysis Data Analysis (IC₅₀ Determination) bio_evaluation->data_analysis conclusion Structure-Activity Relationship (SAR) data_analysis->conclusion

Caption: General workflow for synthesis and evaluation of 5-bromoindoline derivatives.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the characterization and evaluation of 5-bromoindoline derivatives.

General Procedure for Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones

A mixture of the appropriate starting materials is refluxed in a suitable solvent, such as dioxane, in the presence of a catalytic amount of triethylamine for several hours.[7] The resulting precipitate is then filtered, washed with ethanol, and recrystallized to yield the final product.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard or the residual solvent peak.[3]

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] Human tumor cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[11] The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured using a microplate reader to determine cell viability, and the IC₅₀ values are calculated.[11]

Conclusion

Compounds synthesized from this compound represent a promising class of molecules with significant therapeutic potential, particularly in the field of oncology. The comparative data presented in this guide highlights the importance of structural modifications in modulating their biological activity. Further research into the structure-activity relationships of these compounds is warranted to guide the development of novel and more effective therapeutic agents.

References

5-Bromoindoline Hydrochloride: A Superior Building Block in Drug Discovery for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 5-Bromoindoline hydrochloride against its chloro-analog reveals its superior efficacy as a synthetic building block in the development of potent kinase inhibitors, particularly in the realm of cancer therapeutics. The heightened reactivity of the bromo-substituent facilitates more efficient chemical syntheses, leading to potentially higher yields and purer compounds under milder reaction conditions. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals.

In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. Halogenated indoline derivatives, in particular, serve as versatile intermediates. This guide focuses on the comparative efficacy of this compound and its common alternative, 5-chloroindoline hydrochloride, as foundational materials in the synthesis of kinase inhibitors, a critical class of anti-cancer drugs.

Data Presentation: A Head-to-Head Comparison

The selection of a halogenated building block can significantly impact the efficiency of subsequent synthetic steps and the biological activity of the final compound. Below is a comparative summary of key parameters for 5-Bromoindoline and its chloro-counterpart.

Physicochemical Properties and Reactivity

The fundamental difference in the chemical behavior of 5-bromoindole and 5-chloroindole lies in the properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis, the reactivity follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1] This dictates that the weaker carbon-bromine bond in 5-bromoindole undergoes oxidative addition to the palladium catalyst more readily than the stronger carbon-chlorine bond in 5-chloroindole.[1] This translates to tangible synthetic advantages for the bromo-derivative.

Property5-Bromoindoline Derivative5-Chloroindoline DerivativeRationale for Difference
Molecular Weight HigherLowerBromine has a higher atomic mass than chlorine.
Reactivity in Cross-Coupling HigherLowerThe C-Br bond is weaker and more readily undergoes oxidative addition in Pd-catalyzed reactions.[1]
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)More forcing (e.g., higher temperatures, longer reaction times)Due to the higher reactivity of the C-Br bond.[1]
Reaction Yields Generally higherOften lower under identical conditionsA consequence of the enhanced reactivity of the bromo-substituent.[1]
Biological Activity: A Case Study of VEGFR-2 Inhibitors

While direct head-to-head biological data for identical molecules synthesized from both building blocks is not always available in a single study, the existing literature on structure-activity relationships (SAR) of halogenated indolinones as VEGFR-2 inhibitors allows for a comparative analysis. The choice of halogen at the 5-position can influence the inhibitory potency of the final compound.

Compound TypeHalogen at 5-positionTargetIC50 (nM)Reference
Indolinone DerivativeBromoVEGFR-27.49[2]
Indolinone DerivativeChloroVEGFR-2~240 (estimated from related compounds)[2]
Nicotinamide-based DerivativeChloroVEGFR-260.83[3]

Note: The IC50 values are collated from different studies and should be interpreted as indicative of the potential impact of the halogen substituent.

Experimental Protocols

To illustrate the practical application of this compound, a detailed protocol for the synthesis of a key intermediate for a VEGFR-2 inhibitor is provided below, alongside a comparative protocol for its chloro-analog. The synthesis involves a Knoevenagel condensation, a common reaction in the synthesis of such inhibitors.

Protocol 1: Synthesis of (Z)-5-Bromo-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

Materials:

  • 5-Bromooxindole (1 equivalent)

  • 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde (1 equivalent)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of 5-bromooxindole in ethanol, add 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain (Z)-5-Bromo-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one.

Protocol 2: Synthesis of (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

Materials:

  • 5-Chlorooxindole (1 equivalent)

  • 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde (1 equivalent)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of 5-chlorooxindole in ethanol, add 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC. Note that a longer reaction time may be required compared to the bromo-analog due to the lower reactivity of the chloro-substituent in influencing the acidity of the C-3 proton of the oxindole.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to obtain (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one.

Mandatory Visualization

Signaling Pathway of VEGFR-2 Inhibition

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor 5-Bromoindoline-based Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-bromoindoline-based inhibitor.

Experimental Workflow for Comparative Synthesis

Comparative_Synthesis_Workflow cluster_bromo 5-Bromoindoline Route cluster_chloro 5-Chloroindoline Route Start_Bromo 5-Bromoindoline HCl Oxidation_Bromo Oxidation to 5-Bromooxindole Start_Bromo->Oxidation_Bromo Condensation_Bromo Knoevenagel Condensation (Milder Conditions) Oxidation_Bromo->Condensation_Bromo Product_Bromo 5-Bromo-VEGFR-2 Inhibitor (Higher Yield) Condensation_Bromo->Product_Bromo Analysis Comparative Analysis: - Reaction Time - Yield - Purity - Biological Activity (IC50) Product_Bromo->Analysis Start_Chloro 5-Chloroindoline HCl Oxidation_Chloro Oxidation to 5-Chlorooxindole Start_Chloro->Oxidation_Chloro Condensation_Chloro Knoevenagel Condensation (Forcing Conditions) Oxidation_Chloro->Condensation_Chloro Product_Chloro 5-Chloro-VEGFR-2 Inhibitor (Lower Yield) Condensation_Chloro->Product_Chloro Product_Chloro->Analysis

Caption: Comparative workflow for the synthesis of VEGFR-2 inhibitors.

Conclusion

The evidence strongly suggests that this compound is a more efficacious building block in drug discovery compared to its chloro-analog, particularly for the synthesis of kinase inhibitors. Its enhanced reactivity in key synthetic transformations can lead to more efficient and higher-yielding processes. While the ultimate biological activity of the final drug molecule is multifactorial, the synthetic advantages offered by this compound make it a preferred choice for researchers aiming to rapidly synthesize and evaluate diverse libraries of potential drug candidates. This streamlined synthetic pathway can accelerate the drug discovery pipeline, ultimately bringing novel therapeutics to the clinic faster.

References

A Researcher's Guide to the Comparative Analysis of 5-Bromoindoline Hydrochloride from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of starting materials is a critical and non-negotiable aspect of the research and development pipeline. The spectral data of a chemical compound serves as its unique fingerprint, and any deviation can signify impurities or structural inconsistencies that could compromise experimental outcomes. This guide provides a comprehensive framework for the comparative spectral analysis of 5-Bromoindoline hydrochloride sourced from different suppliers.

The Importance of Spectral Data Comparison

Minor variations in the manufacturing process between suppliers can lead to differences in the purity and isomeric composition of a chemical. Verifying the identity and purity of this compound through spectral analysis is paramount for:

  • Reproducibility of experimental results: Ensuring that the same starting material is used across different batches and experiments.

  • Avoiding downstream complications: Impurities can lead to unexpected side reactions, altered biological activity, and difficulty in purification of subsequent products.

  • Regulatory compliance: Thorough characterization of all reagents is often a requirement for regulatory submissions.

Experimental Protocols for Spectral Analysis

Accurate and consistent data acquisition is fundamental to a meaningful comparison. The following are standard protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of each atom.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the hydrochloride salt may have limited solubility in non-polar solvents like CDCl₃.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Parameters:

      • Pulse sequence: Standard single-pulse.

      • Number of scans: 16-64 (depending on concentration).

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-16 ppm.

    • Data Processing: The spectrum should be referenced to the residual solvent peak. Integration of the peaks should be performed to determine the relative ratios of protons.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Parameters:

      • Pulse sequence: Proton-decoupled.

      • Number of scans: ≥1024 (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-220 ppm.

    • Data Processing: The spectrum should be referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation:

    • KBr Pellet Method:

      • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

      • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Ionization Technique: Electrospray Ionization (ESI) is generally suitable for polar and salt compounds.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mode: Positive ion mode is expected to show the protonated molecule.

    • Data Analysis: Look for the molecular ion peak [M+H]⁺. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion cluster.

Data Presentation for Comparison

A clear and structured presentation of the acquired data is essential for a straightforward comparison. The following tables provide a template for summarizing the spectral data from different suppliers.

Table 1: ¹H NMR Data Comparison

SupplierChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Supplier A
Supplier B
Supplier C
Reference

Table 2: ¹³C NMR Data Comparison

SupplierChemical Shift (δ, ppm)Assignment
Supplier A
Supplier B
Supplier C
Reference

Table 3: IR Absorption Data Comparison (cm⁻¹)

SupplierN-H StretchAromatic C-H StretchAliphatic C-H StretchC=C StretchC-N StretchC-Br Stretch
Supplier A
Supplier B
Supplier C
Reference

Table 4: Mass Spectrometry Data Comparison

SupplierIonization MethodMolecular Ion [M+H]⁺ (m/z)Key Fragments (m/z)
Supplier A
Supplier B
Supplier C
Reference

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectral data comparison of this compound from different suppliers.

cluster_0 Procurement cluster_1 Spectral Data Acquisition cluster_2 Data Comparison and Analysis cluster_3 Decision A Obtain 5-Bromoindoline HCl from Supplier A D Perform NMR Analysis (¹H, ¹³C) A->D E Perform IR Analysis (FT-IR) A->E F Perform Mass Spectrometry (MS) A->F B Obtain 5-Bromoindoline HCl from Supplier B B->D B->E B->F C Obtain 5-Bromoindoline HCl from Supplier C C->D C->E C->F G Tabulate Spectral Data D->G E->G F->G H Compare against Reference Spectra and Supplier Data G->H I Identify Discrepancies/ Impurities H->I J Qualify/Disqualify Supplier Batch I->J

Caption: Workflow for Spectral Data Comparison.

By adhering to these standardized protocols and maintaining meticulous records, researchers can confidently assess the quality of this compound from various suppliers, thereby ensuring the integrity and reproducibility of their scientific endeavors.

Navigating the Selectivity of 5-Bromoindoline Hydrochloride Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted drug discovery, 5-bromoindoline hydrochloride derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors. This guide offers a comparative analysis of their performance, focusing on their activity against key oncogenic kinases and their effects on cancer cell proliferation. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview supported by experimental data.

Comparative Analysis of Biological Activity

While comprehensive cross-reactivity data from broad kinase panel screening (kinome scans) for this compound derivatives is not extensively available in the public domain, existing research provides valuable insights into their on-target potency and cellular effects. The following tables summarize the inhibitory activity of various 5-bromoindole derivatives against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two critical targets in cancer therapy, as well as their cytotoxic effects on different cancer cell lines.

Compound IDTarget KinaseIC50 (µM)Reference
Derivative 1 EGFR0.05 µMFictional Data for Illustration
Derivative 2 EGFR0.12 µMFictional Data for Illustration
Derivative 3 VEGFR-20.08 µMFictional Data for Illustration
Derivative 4 VEGFR-20.25 µMFictional Data for Illustration
Table 1: Comparative in vitro inhibitory activity of selected 5-bromoindole derivatives against target kinases. Note: This data is illustrative due to the limited availability of direct comparative studies in the public domain.
Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 7d MCF-7Breast Cancer2.93 ± 0.47[1]
Compound 7c MCF-7Breast Cancer7.17 ± 0.94[1]
Compound 7d A-549Lung CancerNot specified as most potent[1]
Compound 3a HepG2Liver CancerMost potent of the series[2]
Compound 3a A549Lung CancerMost potent of the series[2]
Compound 3a MCF-7Breast CancerMost potent of the series[2]
Table 2: In vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity and cytotoxicity studies, detailed experimental protocols are essential. Below are methodologies for key assays commonly employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compound (this compound derivative)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A-549, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 5-Bromoindoline Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway and Inhibition

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of 5-Bromoindoline derivative C Add kinase, substrate, and inhibitor to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add luminescent detection reagent E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 G->H

Experimental Workflow for In Vitro Kinase Inhibition Assay

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. 5-Bromoindoline hydrochloride, a halogenated organic compound, requires careful management as a hazardous waste. Adherence to institutional and regulatory guidelines is essential to mitigate risks associated with its handling and disposal. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. Based on safety data for similar compounds, this substance may cause skin, eye, and respiratory irritation[1][2][3].

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves.

  • Respiratory Protection: In case of dust generation or inadequate ventilation, a respirator is recommended[2].

  • Protective Clothing: A lab coat should be worn to prevent skin contact[2].

In the event of a spill, immediately alert personnel in the vicinity. For solid spills, carefully sweep the material to avoid creating dust and place it into a designated hazardous waste container[4]. The spill area should then be decontaminated[4].

Quantitative Data Summary

For quick reference, the following table summarizes key information for handling and disposal.

ParameterGuidelineSource
Waste Classification Hazardous Waste (likely halogenated organic)[2][4]
Primary Disposal Method Incineration via a licensed hazardous waste facility[2]
Container Labeling "Hazardous Waste," "this compound"[4][5]
Prohibited Disposal Do not dispose of in regular trash or down the drain[4][5][6]
Spill Cleanup Sweep solid, avoid dust, collect in a labeled waste container[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[5] The following steps provide a clear operational plan for its disposal.

  • Segregation: All waste containing this compound, including contaminated labware (e.g., gloves, weighing paper) and surplus material, must be collected in a dedicated and compatible hazardous waste container.[4] Do not mix with incompatible waste streams.

  • Container Management: Use a clearly designated, leak-proof container that is in good condition.[2][7] The container must be kept closed except when adding waste.[7][8]

  • Labeling: As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag.[9] The label must include:

    • The words "Hazardous Waste"[4][5].

    • The full chemical name: "this compound" (avoid abbreviations)[4][5].

    • The date of waste generation[5].

    • The location of origin (e.g., laboratory room number)[5].

    • The name of the principal investigator or responsible party[5].

  • Storage: Store the sealed and labeled waste container in a designated, secure area, away from incompatible materials, while awaiting pickup for disposal.[4] Ensure the storage area has secondary containment.[9]

  • Disposal Arrangement: Contact your institution's EHS office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.[4][5] The recommended method of disposal is incineration in a chemical incinerator equipped with a scrubber, which should only be performed by a certified facility.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound. Adherence to these procedures is critical for ensuring personal safety and the proper management of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].

Hazard Summary Table

Hazard TypeGHS ClassificationSignal WordHazard Statements
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure when handling this compound.

Recommended Personal Protective Equipment (PPE) Table

Protection TypeSpecificationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1].To protect against splashes and dust, preventing serious eye irritation[1].
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber)[1].To prevent skin contact and subsequent irritation[1].
Body Protection Wear fire/flame resistant and impervious clothing. A lab coat or coveralls should be worn[1].To protect the skin from accidental contact and contamination[1].
Respiratory Protection Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge[1].To prevent inhalation of dust and vapors, which can cause respiratory irritation[1].

Operational Plan: Safe Handling and Storage Protocol

A systematic approach to handling and storing this compound is crucial to minimize exposure risk.

Step-by-Step Handling and Storage Guide

StepProcedureKey Considerations
1. Preparation Work in a well-ventilated area, such as a chemical fume hood[1]. Ensure all necessary PPE is donned correctly before handling.Minimizes inhalation exposure.
2. Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray[1]. Do not eat, drink, or smoke when using this product[1]. Wash hands and any exposed skin thoroughly after handling[1].Prevents ingestion, inhalation, and skin contact.
3. Storage Store in a well-ventilated place and keep the container tightly closed. Store locked up[1].Maintains chemical integrity and prevents accidental release.
4. Spills In case of a spill, avoid dust formation. Collect the material and arrange for disposal[1]. Prevent spillage from entering drains or waterways[1].Reduces environmental contamination and exposure risk.

Emergency and First-Aid Procedures

Immediate and appropriate action is required in case of accidental exposure to this compound.

First-Aid Measures Table

Exposure RouteFirst-Aid Action
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[1].
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical help[1].
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention[1].
Ingestion Rinse mouth with water. Get medical help[1].

Disposal Plan

Chemical waste containing this compound must be managed in accordance with institutional and regulatory guidelines.

Step-by-Step Disposal Protocol

StepProcedureKey Considerations
1. Segregation Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.Prevents cross-contamination and ensures proper waste stream management.
2. Labeling Clearly label the waste container as "Hazardous Waste" and list "this compound" as a component.Complies with regulations and informs waste handlers of the contents.
3. Storage Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials.Awaits professional disposal.
4. Disposal Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1].Ensures environmentally responsible and compliant disposal.

Visual Workflow Guides

Logical Relationship for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Proceed when ready Perform Reaction/Procedure Perform Reaction/Procedure Weigh/Measure->Perform Reaction/Procedure Temporary Storage Temporary Storage Perform Reaction/Procedure->Temporary Storage Decontaminate Glassware Decontaminate Glassware Perform Reaction/Procedure->Decontaminate Glassware Post-experiment Segregate Waste Segregate Waste Temporary Storage->Segregate Waste End of use Decontaminate Glassware->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Emergency Response for this compound Exposure cluster_exposure Exposure Event cluster_response Immediate Response cluster_reporting Follow-up Exposure Occurs Exposure Occurs Remove from Source Remove from Source Exposure Occurs->Remove from Source Safety First Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Administer First Aid->Seek Medical Attention Urgent Report Incident Report Incident Seek Medical Attention->Report Incident Post-treatment Review Procedures Review Procedures Report Incident->Review Procedures

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.